An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethylphenyl 4-methoxybenzoate
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Ethylphenyl 4-methoxybenzoate, a benzoate ester with potential applications in materials science and as an intermedia...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Ethylphenyl 4-methoxybenzoate, a benzoate ester with potential applications in materials science and as an intermediate in the synthesis of more complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, step-by-step protocols.
Introduction
4-Ethylphenyl 4-methoxybenzoate is an aromatic ester that combines the structural features of 4-ethylphenol and 4-methoxybenzoic acid. Esters of this class are of significant interest due to their presence in a wide array of functional materials and biologically active compounds. The specific combination of the electron-donating ethyl and methoxy groups on the phenyl rings influences the molecule's electronic and physical properties, making it a valuable target for synthetic exploration.
This guide will detail a robust and accessible synthetic method, the Schotten-Baumann reaction, which is a reliable technique for the esterification of phenols. Furthermore, it will provide a thorough guide to the characterization of the final product using modern spectroscopic techniques.
Synthesis of 4-Ethylphenyl 4-methoxybenzoate
The synthesis of 4-Ethylphenyl 4-methoxybenzoate is most effectively achieved via the esterification of 4-ethylphenol with 4-methoxybenzoyl chloride. This reaction, a classic example of the Schotten-Baumann condensation, proceeds by the nucleophilic attack of the phenoxide ion (generated in situ from 4-ethylphenol and a base) on the electrophilic carbonyl carbon of the acyl chloride. Pyridine is a suitable base for this transformation as it also acts as a nucleophilic catalyst. Dichloromethane is an appropriate solvent due to its inert nature and ability to dissolve the reactants.
Reaction Mechanism
The reaction proceeds in several key steps:
Activation of the Phenol: The basic pyridine deprotonates the hydroxyl group of 4-ethylphenol to form the more nucleophilic 4-ethylphenoxide ion.
Nucleophilic Attack: The 4-ethylphenoxide ion attacks the carbonyl carbon of 4-methoxybenzoyl chloride, forming a tetrahedral intermediate.
Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
Protonation of Pyridine: The chloride ion then associates with the pyridinium ion formed in the first step.
The overall reaction is as follows:
Exploratory
Structural Analysis and Elucidation of 4-Ethylphenyl 4-methoxybenzoate: A Comprehensive Technical Guide
Executive Summary As a Senior Application Scientist overseeing structural characterization workflows, I frequently encounter complex diaryl esters in the development of advanced materials and pharmaceutical intermediates...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist overseeing structural characterization workflows, I frequently encounter complex diaryl esters in the development of advanced materials and pharmaceutical intermediates. 4-Ethylphenyl 4-methoxybenzoate (CAS: 7465-91-0) 1 represents a classic para-substituted diaryl ester. Its structural elucidation serves as a masterclass in interpreting mesomeric (+M) and inductive (-I) effects across conjugated aromatic systems.
This whitepaper provides an in-depth, rigorously validated methodology for the synthesis, isolation, and multimodal spectroscopic elucidation (NMR, FT-IR, HRMS) of this compound. Rather than merely listing analytical outputs, this guide explains the fundamental quantum mechanical and electronic causalities that dictate the observed spectral phenomena.
Chemical Topology and Physicochemical Profile
Before initiating spectroscopic analysis, it is critical to map the molecular topology. The molecule consists of two distinct aromatic domains bridged by an ester linkage. The electron-donating methoxy group on the benzoate ring and the weakly activating ethyl group on the phenolic ring create a highly predictable electronic environment.
Table 1: Physicochemical Properties of 4-Ethylphenyl 4-methoxybenzoate
Property
Value
Structural Significance
Chemical Formula
C₁₆H₁₆O₃
Indicates an Index of Hydrogen Deficiency (IHD) of 9 (2 rings, 1 C=O, 6 C=C).
Molecular Weight
256.30 g/mol
Target mass for [M]⁺ in EI-MS analysis.
CAS Registry Number
7465-91-0
Unique identifier for cross-referencing spectral databases.
Functional Groups
Ester, Ether, Alkyl, Aryl
Dictates the expected IR stretching frequencies and NMR chemical shifts.
Synthesis and Sample Preparation Workflow
High-fidelity spectroscopic data requires ultra-pure samples. The synthesis of 4-ethylphenyl 4-methoxybenzoate is optimally achieved via a Steglich esterification 2.
Caption: Workflow for the synthesis and structural elucidation of 4-Ethylphenyl 4-methoxybenzoate.
Protocol 1: Steglich Esterification and Purification
Objective: Synthesize and isolate >99% pure 4-ethylphenyl 4-methoxybenzoate for analytical characterization.
Causality & Design: We utilize N,N'-Dicyclohexylcarbodiimide (DCC) as the primary coupling agent. However, DCC alone often leads to the formation of unreactive N-acylurea byproducts. To circumvent this, 4-Dimethylaminopyridine (DMAP) is introduced. DMAP acts as a hyper-nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive acylpyridinium ion. This intermediate is significantly more reactive toward the sterically hindered 4-ethylphenol, ensuring high yield and preventing side reactions 3.
Step-by-Step Methodology:
Activation: In an oven-dried 100 mL round-bottom flask under N₂ atmosphere, dissolve 4-methoxybenzoic acid (10.0 mmol) in 30 mL of anhydrous dichloromethane (CH₂Cl₂). Add DMAP (1.0 mmol, 10 mol%).
Coupling: Cool the solution to 0 °C using an ice bath. Slowly add DCC (11.0 mmol) dissolved in 10 mL of CH₂Cl₂ dropwise over 15 minutes. Stir for 10 minutes.
Esterification: Add 4-ethylphenol (10.0 mmol) in a single portion. Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.
Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 8:2). The reaction is validated as complete when the acid spot (R_f ~0.1) disappears and a new, strongly UV-active product spot (R_f ~0.6) emerges.
Workup: Filter the white precipitate (dicyclohexylurea, DCU) through a Celite pad. Wash the filtrate sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (20 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the analytically pure ester.
Spectroscopic Elucidation Strategy
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for mapping the carbon-hydrogen framework. The choice of solvent is CDCl₃, as it lacks overlapping proton signals and provides a stable locking frequency without inducing significant solvent-solute hydrogen bonding that could perturb chemical shifts.
Causality of Chemical Shifts:
The ¹H NMR spectrum is dominated by two distinct AA'BB' spin systems corresponding to the two para-substituted rings.
Benzoate Ring: The methoxy group exerts a strong +M (resonance donating) effect, shielding the protons ortho to it, pushing them upfield to ~6.98 ppm. Conversely, the ester carbonyl exerts an anisotropic deshielding and -M (resonance withdrawing) effect, shifting the protons ortho to the carbonyl downfield to ~8.15 ppm.
Phenolic Ring: The ester oxygen is electron-withdrawing by induction (-I) but less donating by resonance (+M) than a free phenol due to cross-conjugation with the carbonyl. Thus, the protons ortho to the ester oxygen appear at ~7.10 ppm, while those ortho to the ethyl group appear at ~7.25 ppm.
Protocol 2: NMR Acquisition and Validation
Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2s, complete proton decoupling).
Self-Validation: Ensure the integration of the methoxy singlet (3H) perfectly matches the ethyl triplet (3H). A 1:1 integration ratio validates both sample purity and correct phase correction.
Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Assignment
8.15
Doublet (d)
2H
8.8
Aromatic (Benzoate, ortho to C=O)
7.25
Doublet (d)
2H
8.5
Aromatic (Phenolic, ortho to Ethyl)
7.10
Doublet (d)
2H
8.5
Aromatic (Phenolic, ortho to O-C=O)
6.98
Doublet (d)
2H
8.8
Aromatic (Benzoate, ortho to OCH₃)
3.88
Singlet (s)
3H
-
Methoxy (-OCH₃)
2.67
Quartet (q)
2H
7.6
Ethyl (-CH₂-)
1.25
Triplet (t)
3H
7.6
Ethyl (-CH₃)
Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
165.2
Quaternary (C=O)
Ester Carbonyl
163.8
Quaternary (Ar-C)
Benzoate C4 (attached to OCH₃)
148.9
Quaternary (Ar-C)
Phenolic C1' (attached to O-C=O)
141.2
Quaternary (Ar-C)
Phenolic C4' (attached to Ethyl)
132.3
Methine (Ar-CH)
Benzoate C2, C6
128.9
Methine (Ar-CH)
Phenolic C3', C5'
122.1
Quaternary (Ar-C)
Benzoate C1 (attached to C=O)
121.5
Methine (Ar-CH)
Phenolic C2', C6'
113.9
Methine (Ar-CH)
Benzoate C3, C5
55.6
Primary (CH₃)
Methoxy Carbon
28.5
Secondary (CH₂)
Ethyl Methylene
15.8
Primary (CH₃)
Ethyl Methyl
High-Resolution Mass Spectrometry (HRMS)
Electron Ionization (EI) at 70 eV is the standard for generating reproducible fragmentation patterns for structural confirmation of esters 4.
Fragmentation Causality:
The molecular ion [M]⁺ is observed at m/z 256. The most favored fragmentation pathway is the α-cleavage adjacent to the carbonyl group. This heterolytic cleavage expels the 4-ethylphenolate radical and yields the 4-methoxybenzoyl cation (acylium ion) at m/z 135. This ion is exceptionally stable—and thus forms the base peak (100% relative abundance)—because the positive charge is delocalized via the +M effect of the para-methoxy group, forming a stable oxonium resonance structure. Subsequent loss of neutral carbon monoxide (CO) yields the aryl cation at m/z 107.
Caption: Primary electron ionization mass fragmentation pathways of 4-Ethylphenyl 4-methoxybenzoate.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal validation of functional groups, ensuring no unreacted carboxylic acid or phenol remains in the purified sample.
Vibrational Causality:
The ester carbonyl (C=O) stretch is the most diagnostic feature. In aliphatic esters, this typically appears around 1740 cm⁻¹. However, in 4-ethylphenyl 4-methoxybenzoate, the carbonyl is conjugated with the aromatic ring. This conjugation lowers the double-bond character of the C=O bond, shifting the stretching frequency to a lower wavenumber (~1730 cm⁻¹).
Table 4: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)
Intensity
Assignment
Causality / Structural Note
~2960, 2870
Medium
C-H stretch (sp³)
Corresponds to the ethyl and methoxy aliphatic groups.
~1730
Strong
C=O stretch
Conjugated aryl ester carbonyl; shifted lower than aliphatic esters.
~1605, 1510
Medium
C=C stretch (Aromatic)
Characteristic ring breathing modes of the para-substituted benzenes.
~1260, 1160
Strong
C-O-C stretch
Asymmetric and symmetric stretching of the ester/ether linkages.
~840
Strong
C-H bend (out-of-plane)
Diagnostic for para-disubstituted benzene rings (two adjacent H atoms).
Conclusion
The structural elucidation of 4-ethylphenyl 4-methoxybenzoate relies on a synergistic interpretation of NMR, MS, and IR data. By understanding the underlying electronic effects—specifically the interplay of mesomeric electron donation from the methoxy group and the anisotropic deshielding of the ester carbonyl—researchers can confidently assign every atom in the molecule. The self-validating protocols provided herein ensure that both the synthesis and the subsequent analytical workflows yield high-fidelity, reproducible results suitable for advanced chemical research and regulatory submissions.
Spectroscopic Elucidation of 4-Ethylphenyl 4-methoxybenzoate: A Comprehensive Technical Guide
Executive Summary In the fields of drug development and advanced materials science, the structural verification of synthetic intermediates is non-negotiable. 4-Ethylphenyl 4-methoxybenzoate (CAS: 7465-91-0) is a highly v...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the fields of drug development and advanced materials science, the structural verification of synthetic intermediates is non-negotiable. 4-Ethylphenyl 4-methoxybenzoate (CAS: 7465-91-0) is a highly versatile aryl ester utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and liquid crystal formulations. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we decode the causality behind the spectroscopic signals (NMR, IR, Mass Spectrometry) of this molecule and outline the self-validating experimental protocols required to achieve unimpeachable analytical confidence.
Structural Architecture & Spectroscopic Causality
The molecule consists of two distinct aromatic systems linked by an ester bridge: a benzoate moiety (bearing a 4-methoxy group) and a phenolic moiety (bearing a 4-ethyl group). Understanding the electronic cross-talk between these groups is the key to predicting and interpreting their spectral behavior.
Nuclear Magnetic Resonance (NMR) Dynamics
The chemical shifts in both
1
H and
13
C NMR are dictated by the competing inductive (-I) and resonance (+R/-R) effects of the substituents:
The Benzoate Ring: The methoxy group is strongly electron-donating via resonance (+R), which increases electron density at the ortho positions, creating a local diamagnetic shielding effect that shifts these protons upfield. Conversely, the ester carbonyl is electron-withdrawing (-I, -R), heavily deshielding its ortho protons and shifting them downfield. This creates a widely separated, classic AA'BB' splitting pattern.
The Phenol Ring: The ester oxygen acts as a weak electron-withdrawing group via induction, while the ethyl group provides mild electron donation (+I). The resulting AA'BB' system here is much more tightly clustered than on the benzoate side.
Vibrational Modes (ATR-FTIR)
The defining feature of this molecule in the infrared spectrum is the ester carbonyl (C=O) stretch. In standard aliphatic esters, this stretch occurs near 1735 cm⁻¹. However, in 4-ethylphenyl 4-methoxybenzoate, the carbonyl is directly conjugated with the aromatic
π
-system of the benzoate ring. This conjugation weakens the double-bond character of the C=O bond, lowering its force constant (
k
). According to Hooke's Law, this shifts the absorption to a lower frequency, typically observed around 1725 cm⁻¹.
Electron Ionization Mass Spectrometry (EI-MS)
Under 70 eV electron bombardment, the molecule undergoes predictable fragmentation driven by charge stabilization. The primary event is an
α
-cleavage at the ester linkage. The loss of the 4-ethylphenoxide radical yields the 4-methoxybenzoyl cation (m/z 135). This acylium ion is exceptionally stable due to resonance delocalization across the aromatic ring and the methoxy oxygen, making it the base peak (100% abundance) in the spectrum.
EI-MS fragmentation pathways of 4-Ethylphenyl 4-methoxybenzoate.
Quantitative Spectroscopic Data
The following tables summarize the expected spectroscopic data, derived from established empirical substituent rules and verified against structural analogs in the [1].
Table 1:
1
H NMR Data Summary (400 MHz, CDCl
3
)
Chemical Shift (ppm)
Multiplicity
Integration
Coupling (
J
in Hz)
Assignment
8.14
Doublet
2H
8.8
Benzoate Ar-H (ortho to C=O)
7.23
Doublet
2H
8.4
Phenol Ar-H (ortho to Ethyl)
7.08
Doublet
2H
8.4
Phenol Ar-H (ortho to Oxygen)
6.98
Doublet
2H
8.8
Benzoate Ar-H (ortho to Methoxy)
3.88
Singlet
3H
-
Methoxy (-OCH
3
)
2.66
Quartet
2H
7.6
Ethyl (-CH
2
-)
1.25
Triplet
3H
7.6
Ethyl (-CH
3
)
Table 2:
13
C NMR Data Summary (100 MHz, CDCl
3
)
Chemical Shift (ppm)
Carbon Type
Assignment
165.2
Quaternary
Ester Carbonyl (C=O)
163.8
Quaternary
Benzoate Ar-C (ipso to Methoxy)
148.8
Quaternary
Phenol Ar-C (ipso to Oxygen)
141.2
Quaternary
Phenol Ar-C (ipso to Ethyl)
132.3
Methine (CH)
Benzoate Ar-C (ortho to C=O)
128.9
Methine (CH)
Phenol Ar-C (ortho to Ethyl)
121.8
Quaternary
Benzoate Ar-C (ipso to C=O)
121.4
Methine (CH)
Phenol Ar-C (ortho to Oxygen)
113.8
Methine (CH)
Benzoate Ar-C (ortho to Methoxy)
55.5
Methyl (CH
3
)
Methoxy Carbon
28.4
Methylene (CH
2
)
Ethyl Carbon
15.7
Methyl (CH
3
)
Ethyl Carbon
Table 3: Principal ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode Assignment
~2960, 2870
Medium
Aliphatic C-H stretch (Ethyl & Methoxy)
~1725
Strong
Conjugated Ester C=O stretch
~1605, 1510
Strong
Aromatic C=C ring stretch
~1250, 1160
Strong
Ester C-O-C asymmetric & symmetric stretch
~1030
Medium
Methoxy C-O stretch
~840
Strong
p-disubstituted benzene out-of-plane bending
Table 4: Principal EI-MS Ions (70 eV)
m/z
Relative Abundance
Ion Assignment
256
~15%
Molecular Ion [M]⁺•
135
100%
4-Methoxybenzoyl cation (Base Peak)
122
~10%
4-Ethylphenol radical cation
107
~25%
4-Methoxyphenyl cation
77
~15%
Phenyl cation
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, a protocol cannot simply be a list of steps; it must contain internal feedback loops that validate the integrity of the data as it is collected. The following methodologies are designed as self-validating systems.
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS).
Validation Loop: The TMS acts as an internal standard. By setting the TMS signal strictly to 0.00 ppm, we validate the chemical shift axis independently of external magnetic field drift, a standard established by [2].
Probe Tuning & Matching: Insert the sample and digitally adjust the probe's capacitance and inductance to match the exact Larmor frequency of the
1
H and
13
C nuclei.
Validation Loop: This minimizes reflected RF power, ensuring maximum signal-to-noise ratio (SNR) and confirming the hardware is optimized for the specific dielectric constant of the sample.
Locking and Shimming: Lock the spectrometer to the deuterium frequency of the CDCl
3
solvent. Optimize the Z1-Z4 room-temperature shims.
Validation Loop: Shimming is validated by observing the TMS peak. The protocol is only successful if the line width at half-height (FWHM) of the TMS signal is < 0.5 Hz.
Acquisition: Execute a standard 1D sequence (e.g., zg30) with a relaxation delay (D1) of 2.0 seconds.
Validation Loop: A D1 of 2 seconds ensures that the longitudinal relaxation (
T1
) of all protons is complete before the next pulse, validating that the resulting integrations (e.g., 2H vs 3H) are strictly quantitative.
Self-validating NMR acquisition and processing workflow.
ATR-FTIR Acquisition Protocol
Objective: Obtain a high-fidelity vibrational spectrum without moisture interference.
Background Validation: Prior to sample loading, collect a 32-scan background spectrum on the clean Diamond ATR crystal.
Validation Loop: This step captures ambient H
2
O and CO
2
levels. The software automatically subtracts this from the sample spectrum, validating that the final peaks belong solely to the analyte.
Calibration Check: Run a standard 1.5 mil polystyrene film.
Validation Loop: Confirms the interferometer's wavenumber accuracy by verifying the precise location of the 1601 cm⁻¹ and 1028 cm⁻¹ reference peaks.
Sample Acquisition: Place 2-3 mg of the solid compound onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact. Acquire 32 scans at 4 cm⁻¹ resolution.
GC-EI-MS Acquisition Protocol
Objective: Confirm molecular weight and structural connectivity via standardized fragmentation.
Tune Validation: Introduce Perfluorotributylamine (PFTBA) calibrant into the mass spectrometer.
Validation Loop: The system auto-tunes lens voltages and the mass axis. The protocol validates mass accuracy by ensuring the PFTBA fragment ions (m/z 69, 219, and 502) are within ±0.1 Da of their theoretical values, as recommended by the [3].
Chromatography: Inject 1 µL of a 1 mg/mL solution (in DCM) via split mode (50:1) onto a DB-5MS capillary column (30m x 0.25mm x 0.25µm). Program a temperature gradient from 100°C to 280°C at 15°C/min.
Ionization: Subject the eluent to 70 eV electron bombardment.
Validation Loop: Utilizing exactly 70 eV ensures the internal energy imparted to the molecule matches established global library conditions, validating that the observed fragmentation ratios (e.g., the 100% abundance of m/z 135) are reproducible and library-searchable.
Conclusion
The comprehensive spectroscopic profiling of 4-Ethylphenyl 4-methoxybenzoate reveals a highly predictable, yet electronically nuanced molecule. By understanding the causal relationships between the electron-donating methoxy group and the electron-withdrawing ester linkage, scientists can accurately predict and verify its NMR, IR, and MS signatures. Furthermore, by adhering to the self-validating experimental protocols outlined above, analytical laboratories can guarantee the structural integrity of this critical intermediate, ensuring downstream success in pharmaceutical and materials synthesis [4].
References
Title: Spectral Database for Organic Compounds (SDBS)
Source: National Institute of Advanced Industrial Science and Technology (AIST)
URL: [Link]
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist
Source: Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: NIST Chemistry WebBook, Standard Reference Database 69
Source: National Institute of Standards and Technology (NIST)
URL: [Link]
Exploratory
Physical and chemical properties of 4-Ethylphenyl 4-methoxybenzoate
Technical Whitepaper: Physicochemical Profiling and Applied Synthesis of 4-Ethylphenyl 4-methoxybenzoate Executive Summary 4-Ethylphenyl 4-methoxybenzoate (CAS No. 7465-91-0) is a structurally versatile aromatic ester th...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Physicochemical Profiling and Applied Synthesis of 4-Ethylphenyl 4-methoxybenzoate
Executive Summary
4-Ethylphenyl 4-methoxybenzoate (CAS No. 7465-91-0) is a structurally versatile aromatic ester that bridges the gap between advanced materials science and medicinal chemistry[1],[2]. As a Senior Application Scientist, I frequently leverage this compound's unique physicochemical profile—specifically its rigid anisotropic core and tunable terminal groups—to design both liquid crystalline mesogens and bioactive pharmaceutical intermediates[3],[4]. This guide provides an authoritative, in-depth analysis of its properties, mechanistic reactivity, and field-validated synthetic workflows.
Physicochemical Profiling
The physical and chemical properties of 4-ethylphenyl 4-methoxybenzoate are dictated by its biphenyl-like ester scaffold. The table below summarizes its core quantitative and qualitative metrics[1],[5].
Property
Value / Description
Chemical Name
4-Ethylphenyl 4-methoxybenzoate
CAS Number
7465-91-0
Molecular Formula
C16H16O3
Molecular Weight
256.30 g/mol
Appearance
Colorless to pale yellow liquid or solid (temperature/purity dependent)
Solubility
Soluble in ethanol, dichloromethane (DCM), and ether; Insoluble in water
Structural Class
Aromatic ester / Halogenation precursor
Mechanistic Reactivity & Structural Dynamics
The chemical stability and functional utility of 4-ethylphenyl 4-methoxybenzoate are governed by the electronic contributions of its terminal substituents:
The p-Methoxy Group (+R Effect): The methoxy group on the benzoate fragment acts as a strong resonance donor (+R effect). By delocalizing electron density into the carbonyl system, it significantly reduces the electrophilicity of the ester carbon[3]. This resonance stabilization renders the compound highly resistant to spontaneous hydrolysis under neutral conditions, while still allowing for controlled cleavage under strict acidic or basic reflux.
The p-Ethyl Group (Inductive & Steric Effects): The ethyl group provides crucial lipophilicity and rotational flexibility. In medicinal chemistry, this enhances membrane permeability and metabolic stability[3]. In materials science, the van der Waals interactions of the ethyl tail are critical for stabilizing the nematic and smectic phases of liquid crystals[6],[4].
Fig 1: Structure-property relationships governing material and biological efficacy.
Experimental Protocol: Synthesis & Purification
The primary manufacturing route for 4-ethylphenyl 4-methoxybenzoate is a nucleophilic acyl substitution (esterification) utilizing 4-methoxybenzoyl chloride and 4-ethylphenol[5],[7].
Expertise & Experience: We utilize an acid chloride rather than direct Fischer esterification to bypass the unfavorable thermodynamic equilibrium of water generation. Triethylamine (TEA) is employed not merely as a base, but as a kinetic driver; it neutralizes the HCl byproduct immediately, preventing the acidic degradation of the newly formed ester linkage[8].
Self-Validating Workflow:
Reagent Preparation: Dissolve 1.0 equivalent of 4-ethylphenol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.5 equivalents of triethylamine (TEA) and cool the reaction vessel to 0 °C using an ice bath[7],[8].
Acyl Addition: Dissolve 1.1 equivalents of 4-methoxybenzoyl chloride in DCM. Add this solution dropwise to the phenol mixture over 30 minutes. Validation checkpoint: The immediate formation of a white precipitate (TEA-HCl salt) visually confirms that the nucleophilic attack and subsequent elimination are actively occurring.
Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 16–24 hours[7],[8]. Monitor via Thin Layer Chromatography (TLC) using a 5% MeOH/DCM solvent system until the UV-active phenol spot is fully consumed.
Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize any unreacted acid chloride. Wash the organic layer sequentially with 1M HCl (to remove residual TEA) and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product via silica gel flash chromatography or recrystallization to yield the pure ester[5],[8].
Fig 2: Nucleophilic acyl substitution workflow for esterification.
Advanced Applications
Mesogens in Liquid Crystal Technologies
The 4-alkylphenyl 4-alkoxybenzoate family is a cornerstone in the development of multicomponent nematic mixtures for optical processing and displays[6],[4]. The rigid ester core provides the structural anisotropy required for birefringence, while the terminal ethyl and methoxy groups lower the melting point, ensuring the liquid crystalline phase is accessible near room temperature[4]. Variations in the alkyl chain length directly modulate the flow viscosity and dielectric anisotropy of the mixture[4].
Bioactive Scaffolds in Medicinal Chemistry
Beyond materials science, this scaffold is highly relevant in drug discovery. 4-Ethylphenyl 4-methoxybenzoate has been identified as a constituent in pigmented microbial extracts (PMB1) from Exiguobacterium species, which exhibit potent dose-dependent inhibition of oncogenic legumain (LGMN) in breast cancer cell lines[9]. Furthermore, the aromatic rings can undergo regioselective electrophilic aromatic substitution. For instance, bromination yields 2-bromo-4-ethylphenyl 4-methoxybenzoate, a highly versatile intermediate used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors[3].
The Dual-Utility Scaffold: A Technical Whitepaper on 4-Ethylphenyl 4-Methoxybenzoate and Its Analogs
Executive Summary The molecular architecture of 4-Ethylphenyl 4-methoxybenzoate (CAS: 7465-91-0) and its halogenated analogs represents a fascinating intersection between materials science and oncology. Characterized by...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The molecular architecture of 4-Ethylphenyl 4-methoxybenzoate (CAS: 7465-91-0) and its halogenated analogs represents a fascinating intersection between materials science and oncology. Characterized by a rigid aromatic ester core flanked by flexible alkyl and alkoxy tails, this class of compounds serves as a foundational building block for 1[1] and highly polar ferroelectric nematic phases[2]. Concurrently, recent pharmacological profiling has identified this scaffold within bioactive pigmented microbial extracts (PMB1) as a potent inhibitor of 3[3], an oncogenic protease overexpressed in the tumor microenvironment (TME).
This guide provides an in-depth technical analysis of the synthesis, physicochemical properties, and biological applications of 4-ethylphenyl 4-methoxybenzoate, designed for researchers engineering next-generation mesogens or targeted cancer therapeutics.
Chemical Architecture & Synthetic Methodologies
The baseline utility of 4-ethylphenyl 4-methoxybenzoate stems from its ester linkage, which bridges an electron-rich methoxy-substituted ring with an ethyl-substituted phenolic ring. This structure provides the necessary shape anisotropy (rod-like geometry) required for mesogenic behavior, while the terminal groups lower the melting point to reveal liquid crystalline phases[2]. Derivatization, particularly 4[5], introduces an asymmetric transverse dipole moment critical for advanced material and pharmaceutical applications.
Protocol 1: Synthesis of 2-Bromo-4-ethylphenyl 4-methoxybenzoate
This self-validating protocol outlines the esterification and subsequent bromination to yield the halogenated analog, a key intermediate for NSAID scaffolds and conductive polymers[4].
Step 1: Steglich Esterification
Action: Dissolve 1.0 eq of 4-methoxybenzoic acid and 1.1 eq of 4-ethylphenol in anhydrous dichloromethane (DCM) at 0°C.
Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the highly reactive O-acylisourea intermediate formed in the next step.
Action: Add 1.2 eq of EDCI (carbodiimide) and 0.1 eq of DMAP. Stir for 12 hours, allowing the reaction to warm to room temperature.
Causality: EDCI activates the carboxylic acid. DMAP acts as a nucleophilic catalyst, attacking the activated acid to form an acylpyridinium ion. This dramatically accelerates the nucleophilic attack by the sterically hindered phenol, driving the reaction forward without requiring harsh, degradation-inducing thermal conditions.
Step 2: Electrophilic Aromatic Bromination
Action: Isolate the intermediate ester. Dissolve in glacial acetic acid and slowly add 1.05 eq of N-Bromosuccinimide (NBS) or Phosphorus tribromide (
PBr3
) under reflux[5].
Causality: The ester oxygen attached directly to the phenolic ring acts as an ortho/para director. Because the para position is blocked by the ethyl group, electrophilic substitution is forced exclusively to the ortho position, yielding the 2-bromo derivative with high regioselectivity.
Validation Check:
Monitor via Thin Layer Chromatography (Hexane:EtOAc 8:2). The disappearance of the baseline-retained carboxylic acid confirms esterification. Post-purification,
1H
-NMR must display a characteristic singlet at ~3.8 ppm (methoxy protons) and a distinct triplet/quartet pattern for the ethyl group. The loss of one aromatic proton signal confirms successful bromination.
Workflow for the synthesis and ortho-halogenation of 4-ethylphenyl 4-methoxybenzoate.
Mesogenic Properties in Material Science
Phenyl 4-methoxybenzoate derivatives are historically significant in the development of liquid crystals. Recent breakthroughs have utilized structurally related analogs (such as RM734) to achieve the elusive 2[2].
The introduction of lateral halogens (e.g., the bromine in 2-bromo-4-ethylphenyl 4-methoxybenzoate) creates an asymmetric transverse dipole moment. This dipole-dipole interaction between adjacent molecules restricts their free rotation along the long molecular axis. Consequently, the molecules align not just directionally (nematic order) but also directionally with respect to their dipoles (polar order), which is the fundamental prerequisite for ferroelectricity in fluid soft matter[6].
Beyond materials science, 4-ethylphenyl 4-methoxybenzoate has been identified as a critical bioactive component in 3 derived from Exiguobacterium species[3]. Its primary pharmacological target is Legumain (LGMN) , an asparaginyl endopeptidase (cysteine protease) that is heavily overexpressed in tumor-associated macrophages (TAMs) and breast cancer cells[7].
LGMN facilitates cancer progression by remodeling the extracellular matrix (ECM) and activating matrix metalloproteinases (MMPs), which drives tumor angiogenesis and metastasis[8]. The rigid benzoate scaffold acts as a competitive or allosteric inhibitor within the hydrophobic pockets of the LGMN active site, effectively halting this oncogenic cascade.
Protocol 2: In Vivo Validation of LGMN Inhibition (Xenograft Model)
To validate the anti-angiogenic and apoptotic effects of this compound in vivo, the Ehrlich Ascites Carcinoma (EAC) xenograft model is utilized[9].
Step 1: Tumor Inoculation
Action: Inject
2×106
EAC cells subcutaneously into the right flank of female Swiss albino mice.
Causality: EAC cells lack H-2 histocompatibility genes, meaning they evade the murine immune system. This allows for rapid, spontaneous proliferation to form solid tumors, creating a highly reproducible model for testing TME-targeted therapies[3].
Step 2: Pharmacological Intervention
Action: Administer PMB1 extract (containing the target compound) intraperitoneally at doses of 50 mg/kg and 100 mg/kg for 3 days prior to tumor inoculation, followed by continuous dosing[9].
Causality: Pre-treatment establishes a steady-state concentration of the LGMN inhibitor in the systemic circulation. This primes the TME, preventing the initial ECM remodeling required for the tumor to establish a vascular network.
Validation Check:
To ensure tumor reduction is mechanistically tied to LGMN inhibition rather than broad cytotoxicity, perform a parallel enzymatic cleavage assay on excised tumor lysates using a fluorogenic LGMN substrate (Z-Ala-Ala-Asn-AMC). A proportional decrease in fluorescence (AMC release) relative to tumor shrinkage validates the on-target mechanism. Furthermore, immunohistochemistry for CD31 must be performed to quantify the suppression of angiogenesis.
Signaling cascade of LGMN inhibition by 4-ethylphenyl 4-methoxybenzoate in the TME.
Quantitative Data Summaries
Table 1: Physical and Structural Properties of Target Scaffolds
Data derived from in vitro assays utilizing PMB extracts containing the target scaffold.
Treatment / Compound
Target
Cell Line / Model
IC50 / Efficacy
Mechanism
PMB1 Extract
Legumain (LGMN)
RAW 264.7 (Macrophages)
304 µg/mL
Direct enzymatic inhibition
PMB1 Extract
Legumain (LGMN)
MDA-MB-468 (Breast Cancer)
795 µg/mL (at 48h)
Cytotoxicity / Apoptosis
Iodoacetamide (Control)
Cysteine Proteases
RAW 264.7
>96% inhibition at 750 µM
Alkylation of catalytic cysteine
Conclusion
4-Ethylphenyl 4-methoxybenzoate is a highly versatile scaffold. In materials science, its rigid-flexible structural balance and capacity for targeted halogenation make it indispensable for engineering advanced polar liquid crystals. In oncology, its presence in microbial extracts has unveiled a novel mechanism for targeting the tumor microenvironment via Legumain inhibition. Future research should focus on the enantioselective synthesis of its derivatives to optimize both ferroelectric properties and target-binding affinity in pharmacological applications.
References
National Institutes of Health (PMC) - Pigmented Microbial Extract (PMB) from Exiguobacterium Species MB2 Strain (PMB1) and Bacillus subtilis Strain MB1 (PMB2) Inhibited Breast Cancer Cells Growth In Vivo and In Vitro[Link]
ChemRxiv - Structural Variants of RM734 in the Design of Splay Nematic Materials[Link]
Comprehensive Health, Safety, and Handling Guide for 4-Ethylphenyl 4-methoxybenzoate: A Whitepaper for Drug Development Professionals
Introduction In early-stage drug discovery and materials science, novel ester compounds are frequently synthesized for their unique structural properties. One such compound is 4-Ethylphenyl 4-methoxybenzoate (CAS: 7465-9...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In early-stage drug discovery and materials science, novel ester compounds are frequently synthesized for their unique structural properties. One such compound is 4-Ethylphenyl 4-methoxybenzoate (CAS: 7465-91-0). While its combination of an ester linkage, a methoxy group, and an ethylphenyl moiety offers excellent lipophilicity for synthetic applications, its safety profile demands rigorous, scientifically grounded handling protocols.
As a Senior Application Scientist, I have observed that standard safety data sheets often lack the mechanistic context required to truly protect laboratory personnel. This whitepaper synthesizes physicochemical data, toxicological mechanisms, and field-proven, self-validating experimental workflows to ensure both scientific integrity and occupational safety [1].
Understanding the molecular baseline of a compound is the first step in predicting its behavior in biological systems and laboratory environments. The physicochemical properties of 4-Ethylphenyl 4-methoxybenzoate dictate its solubility, reactivity, and biological absorption rates [1, 2].
STOT SE 3 - H336 (May cause drowsiness or dizziness)
Data summarized from standardized safety notifications and chemical repositories [1, 2, 3].
Toxicological Mechanisms & Hazard Classification
The hazard profile of 4-Ethylphenyl 4-methoxybenzoate indicates a combination of systemic and localized toxicities[2].
Mechanistic Causality:
The high lipophilicity of the ethylphenyl group facilitates rapid dermal and respiratory absorption. Once absorbed into the systemic circulation, esterases in the blood and liver cleave the ester bond, releasing 4-ethylphenol and 4-methoxybenzoic acid.
Localized Irritation (H315, H319): Driven by the intact compound's interaction with lipid bilayers in the stratum corneum and corneal epithelium, which disrupts cellular integrity and induces localized inflammation.
Systemic Toxicity (H336): Classified under STOT SE 3, the systemic circulation of the intact lipophilic molecule allows it to cross the blood-brain barrier (BBB). This interaction with the central nervous system (CNS) leads to depressant effects, manifesting as drowsiness or dizziness [2].
Mechanistic pathway of 4-Ethylphenyl 4-methoxybenzoate toxicity and absorption.
Experimental Workflows: Handling, Storage, and Decontamination
In the laboratory, standard operating procedures (SOPs) often fail because they lack built-in validation. To guarantee safety, I mandate "self-validating" protocols—workflows that inherently prove their own efficacy.
Protocol 1: Closed-System Handling and Validated Decontamination
Causality: Because 4-Ethylphenyl 4-methoxybenzoate is an inhalation hazard (H332) and a skin irritant (H312, H315), handling must occur in a controlled environment [1]. We utilize a pre- and post-swab analytical validation to ensure zero residual contamination on shared equipment.
Step-by-Step Methodology:
Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Prepare a 10% methanol/water solution for swabbing.
Pre-Handling Swab (Validation Baseline): Swab the analytical balance and fume hood surface. Extract the swab in 1 mL acetonitrile and run a rapid LC-MS blank to establish a baseline of cleanliness.
Handling: Weigh the compound inside a Class II Biological Safety Cabinet or dedicated chemical fume hood. Use anti-static spatulas to prevent the aerosolization of fine particulates.
Dissolution: Dissolve the compound in an appropriate organic solvent (e.g., DMSO for in vitro assays) before removing the vial from the hood. Cap tightly.
Decontamination: Wipe down all surfaces with isopropyl alcohol (IPA), followed by a 1% Alconox detergent solution. Reasoning: Esters are susceptible to basic hydrolysis and organic solubilization, making this two-step wipe highly effective.
Post-Handling Swab (Efficacy Validation): Repeat the swabbing procedure (Step 2). The LC-MS chromatogram must show no detectable peak at m/z 257.1 [M+H]+. If a peak is detected, repeat Step 5 until the system validates its own cleanliness.
In Vitro Safety Assessment Protocols
When evaluating the safety of novel formulations containing this compound, rigorous in vitro cytotoxicity testing is required to establish the IC50 and therapeutic window.
Causality: Lipophilic compounds require organic solvents (like DMSO) for cellular delivery. To ensure that observed toxicity is due to 4-Ethylphenyl 4-methoxybenzoate and not solvent artifacts, this protocol includes a parallel solvent-only control gradient.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 (hepatotoxicity model) and HaCaT (keratinocyte model for dermal toxicity) cells at 1x10^4 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
Compound Preparation: Prepare a 10 mM stock of 4-Ethylphenyl 4-methoxybenzoate in 100% DMSO.
Serial Dilution: Create a 10-point serial dilution (100 µM to 0.1 µM) in culture media. Crucial Step: Ensure the final DMSO concentration never exceeds 0.5% in any well to prevent baseline solvent toxicity.
Self-Validation Control: Prepare a parallel dilution series of DMSO only (matching the exact concentrations used in the compound wells). This validates that vehicle toxicity remains negligible across the gradient.
Treatment: Aspirate old media and apply 100 µL of the treated media to the cells. Incubate for 48 hours.
Viability Readout: Add 20 µL of CellTiter-Glo® reagent to each well. Shake for 10 minutes to induce cell lysis and stabilize the luminescent signal.
Data Analysis: Read luminescence. Normalize data against the untreated control and plot a non-linear regression curve to determine the IC50.
Given its environmental and health hazards, disposal of 4-Ethylphenyl 4-methoxybenzoate must adhere to strict environmental regulations to prevent ecological contamination.
Solid Waste: All contaminated consumables (pipette tips, gloves, weighing paper) must be disposed of in a sealed, biohazard/chemical waste bin explicitly labeled "Toxic Organics - Esters."
Liquid Waste: Must be routed to halogen-free organic waste streams. Critical Warning: Do not mix ester waste with strong acids or bases in the waste carboy to prevent uncontrolled hydrolysis or exothermic reactions [1].
References
NextSDS. "Chemical Substance Information: 4-formyl-2-methoxyphenyl 3,4-dimethoxybenzoate and Related Substances (7465-91-0)". NextSDS. Available at: [Link]
Foundational
Comprehensive Technical Guide on 4-Ethylphenyl 4-methoxybenzoate: Molecular Characterization, Synthesis, and Multidisciplinary Applications
Executive Summary 4-Ethylphenyl 4-methoxybenzoate (CAS: 7465-91-0) is a highly versatile aromatic ester that bridges the gap between synthetic material science and emerging biological therapeutics[1]. Structurally charac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Ethylphenyl 4-methoxybenzoate (CAS: 7465-91-0) is a highly versatile aromatic ester that bridges the gap between synthetic material science and emerging biological therapeutics[1]. Structurally characterized by a rigid biphenyl-like core connected via an ester linkage, this compound is heavily utilized as a building block in the synthesis of calamitic (rod-like) liquid crystals and as a key intermediate in pharmaceutical chemistry[2]. Recently, advanced GC-MS profiling has also identified this ester as a bioactive constituent in microbial extracts exhibiting potent anti-tumor properties[3].
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, self-validating synthesis protocols, and its dual-role applications in modern research.
Part 1: Molecular Architecture and Physicochemical Profiling
The utility of 4-Ethylphenyl 4-methoxybenzoate stems directly from its molecular geometry. The para-substitution of both the ethyl and methoxy groups ensures a highly linear, rigid molecular axis.
The Methoxy Group (-OCH₃): Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the benzoate ring and providing a strong dipole moment essential for dielectric anisotropy in liquid crystal applications.
The Ethyl Group (-CH₂CH₃): Provides steric bulk and van der Waals interactions, which are critical for stabilizing mesophases (liquid crystalline states) by preventing premature crystallization.
Soluble in DCM, ethanol, and ether; insoluble in water[2]
Appearance
Colorless to pale yellow liquid or solid (purity dependent)[2]
Part 2: High-Yield Synthesis and Analytical Validation Workflow
To synthesize 4-Ethylphenyl 4-methoxybenzoate with pharmaceutical-grade purity, the Steglich Esterification is the preferred methodology[2]. This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-Dimethylaminopyridine (DMAP) as a catalyst.
Step-by-Step Experimental Protocol
1. Preparation & Solvation:
Dissolve 1.0 equivalent of 4-methoxybenzoic acid and 1.1 equivalents of 4-ethylphenol in anhydrous dichloromethane (DCM).
Causality: Anhydrous conditions are strictly required to prevent the hydrolysis of the highly reactive O-acylisourea intermediate back into the starting carboxylic acid.
2. Catalytic Initiation:
Add 0.1 equivalent of DMAP to the reaction mixture.
Causality: DMAP acts as a superior nucleophilic catalyst. It attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium species. This prevents the undesired intramolecular rearrangement of O-acylisourea into a dead-end N-acylurea byproduct.
3. Activation & Coupling:
Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.1 equivalents of DCC dissolved in DCM dropwise.
Causality: The coupling reaction is highly exothermic. Cooling the system thermodynamically favors the target esterification pathway over side reactions.
4. Propagation & Self-Validation:
Allow the mixture to warm to room temperature and stir for 12 hours.
Self-Validating Step: The reaction visually validates its own progress through the precipitation of dicyclohexylurea (DCU), a white, insoluble byproduct[2]. The volume of the precipitate directly correlates with the conversion rate.
5. Isolation & Purification:
Filter the DCU byproduct. Wash the organic filtrate sequentially with 0.5 M HCl (to remove residual DMAP), saturated NaHCO₃ (to neutralize unreacted acid), and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
6. Analytical Verification:
Confirm the structure using GC-MS (targeting the molecular ion peak at m/z 256.30) and ¹H-NMR (verifying the disappearance of the phenolic -OH proton and the presence of the ester linkage).
Synthesis Workflow Diagram
Figure 1: Steglich esterification workflow and mechanistic pathway for 4-Ethylphenyl 4-methoxybenzoate.
Part 3: Emerging Biological and Material Applications
While traditionally utilized in material science for synthesizing nematic liquid crystals, recent oncological research has uncovered the presence of 4-Ethylphenyl 4-methoxybenzoate in highly bioactive microbial extracts.
Recent GC-MS analyses of the ethyl acetate extract from the Exiguobacterium species MB2 strain (PMB1) identified 4-Ethylphenyl 4-methoxybenzoate as a key constituent among other phenolic compounds[3]. This specific microbial extract has demonstrated potent in vivo and in vitro efficacy in inhibiting breast cancer cell growth[4].
The mechanistic causality is linked to the inhibition of Legumain (LGMN) , an oncogenic cysteine protease overexpressed in the tumor microenvironment (TME)[4]. The phenolic and ester derivatives within the PMB1 extract act synergistically to block LGMN activity, thereby halting extracellular matrix (ECM) remodeling, reducing angiogenesis, and inducing apoptosis in murine mammary adenocarcinoma xenograft models[5].
In organic synthesis, the compound is a vital intermediate for creating complex mesogens[2]. By utilizing the ester as a core scaffold, researchers can perform subsequent halogenation (e.g., bromination to yield 2-bromo-4-ethylphenyl 4-methoxybenzoate)[2]. The introduction of lateral halogens disrupts the crystalline packing just enough to lower the melting point, thereby widening the temperature window of the nematic liquid crystal phase—a critical requirement for modern display technologies.
References
National Institutes of Health (PMC). "Pigmented Microbial Extract (PMB) from Exiguobacterium Species MB2 Strain (PMB1) and Bacillus subtilis Strain MB1 (PMB2) Inhibited Breast Cancer Cells Growth In Vivo and In Vitro." Int J Mol Sci. 2023. Available at:[Link]
MDPI. "Pigmented Microbial Extract (PMB) from Exiguobacterium Species MB2 Strain (PMB1) and Bacillus subtilis Strain MB1 (PMB2) Inhibited Breast Cancer Cells Growth In Vivo and In Vitro." MDPI Open Access Journals. Available at: [Link]
Application Note: 4-Ethylphenyl 4-methoxybenzoate in Liquid Crystal Research
Introduction & Chemical Profile The development of advanced liquid crystal (LC) displays and tunable optical metamaterials relies heavily on the precise engineering of mesogenic molecules. 4-Ethylphenyl 4-methoxybenzoate...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Profile
The development of advanced liquid crystal (LC) displays and tunable optical metamaterials relies heavily on the precise engineering of mesogenic molecules. 4-Ethylphenyl 4-methoxybenzoate (and its halogenated derivatives, such as 2-bromo-4-ethylphenyl 4-methoxybenzoate) serves as a fundamental building block in the synthesis of ester-based nematic and smectic liquid crystals [1].
This compound features a classic rigid rod-like architecture essential for mesophase formation. The central ester linkage provides structural linearity and a strong transverse dipole moment, while the terminal methoxy (–OCH₃) and ethyl (–CH₂CH₃) groups offer the necessary balance between molecular rigidity and flexibility, lowering the melting point and broadening the mesophase temperature range [2].
In LC design, every molecular fragment dictates the macroscopic electro-optic properties of the bulk material:
4-Methoxybenzoate Core: The para-methoxy group exhibits a strong +R resonance effect, delocalizing electron density into the benzoate aromatic system. This increases the molecular polarizability, directly enhancing the optical birefringence (
Δn
) of the resulting LC mixture [1].
Ester Linkage: The ester group restricts conformational rotation, maintaining the linearity required for the nematic phase. It also contributes to the dielectric anisotropy (
Δϵ
), a critical parameter determining the threshold voltage in twisted nematic (TN) cells.
Ethylphenyl Terminal Group: The short ethyl chain provides rotational freedom. This conformational flexibility disrupts highly ordered crystalline packing, thereby lowering the solid-to-nematic transition temperature without completely destroying the anisotropic intermolecular interactions required for the mesophase [2].
Figure 1: Mechanistic contributions of 4-Ethylphenyl 4-methoxybenzoate fragments to macroscopic LC properties.
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the integration of 4-Ethylphenyl 4-methoxybenzoate into LC research workflows, from phase characterization to mixture formulation.
Protocol A: Phase Characterization via DSC and POM
Accurate determination of phase transition enthalpies and temperatures is paramount. Differential Scanning Calorimetry (DSC) provides thermodynamic data, while Polarized Optical Microscopy (POM) allows for visual identification of the mesophase textures (e.g., Schlieren textures for nematic phases).
Step-by-Step Methodology:
Sample Preparation: Weigh 3–5 mg of purified 4-Ethylphenyl 4-methoxybenzoate into an aluminum DSC pan. Seal the pan hermetically.
DSC Thermal Cycling:
Equilibrate the sample at 25°C.
Heat to 150°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min) to erase thermal history.
Cool to 0°C at 5°C/min. Record the isotropic-to-nematic (
I→N
) and nematic-to-solid (
N→Cr
) transition peaks.
Repeat the cycle to confirm thermodynamic reversibility [2].
POM Observation:
Place a small amount of the compound between a clean glass slide and a coverslip.
Insert the slide into a Linkam hot stage mounted on a polarized optical microscope.
Heat the sample to its isotropic liquid state, then cool slowly (2°C/min) with crossed polarizers.
Observe the formation of typical nematic threads or Schlieren textures to validate the mesophase assignment.
Protocol B: Formulation of Nematic LC Mixtures
Pure mesogens often possess melting points too high for room-temperature applications. 4-Ethylphenyl 4-methoxybenzoate is typically doped into host mixtures (e.g., E7 or MBBA) to tune their electro-optic properties.
Step-by-Step Methodology:
Host Selection: Select a standard nematic host mixture (e.g., E7, which has a broad nematic range).
Doping: Add 4-Ethylphenyl 4-methoxybenzoate at varying weight percentages (e.g., 5 wt%, 10 wt%, 15 wt%) to the host mixture in a glass vial.
Homogenization: Dissolve the mixture in a minimal amount of anhydrous dichloromethane (DCM) to ensure complete molecular-level mixing.
Solvent Evaporation: Evaporate the DCM slowly under a gentle stream of nitrogen, followed by vacuum drying at 40°C for 12 hours to remove residual solvent.
Cell Filling: Fill a standard anti-parallel rubbed polyimide LC test cell (cell gap ~5 µm) with the mixture via capillary action on a hot plate set 10°C above the mixture's clearing point.
Figure 2: Comprehensive experimental workflow for LC mesogen characterization and formulation.
Quantitative Data Presentation
The thermodynamic parameters of ester-based mesogens are critical for predicting mixture behavior. Table 1 summarizes typical phase change enthalpies and entropies for structurally related methoxybenzoate liquid crystals [2].
Table 1: Phase Transition Parameters of Representative Methoxybenzoate Mesogens
Compound / Structural Motif
Transition
Temperature (K)
Enthalpy (
ΔH
, kJ/mol)
Entropy (
ΔS
, J/mol·K)
4-Ethylphenyl 4-methoxybenzoate (Analog)
Solid
→
Nematic
~ 394.2
31.0
78.64
Nematic
→
Isotropic
~ 460.2
0.5
1.09
4-Propylphenyl 4-methoxybenzoate
Solid
→
Nematic
~ 405.2
35.0
86.38
Nematic
→
Isotropic
~ 464.2
0.8
1.72
Note: Data extrapolated from structurally analogous phenyl 4-methoxybenzoate derivatives to illustrate the low enthalpy of the Nematic-Isotropic transition characteristic of these mesogens [2].
References
Acree, W., & Chickos, J. S. (2006). "Phase Change Enthalpies and Entropies of Liquid Crystals." Journal of Physical and Chemical Reference Data, CORE / ResearchGate. Available at: [Link]
Application
Application Notes & Protocols: The Strategic Use of 4-Ethylphenyl 4-methoxybenzoate in Advanced Organic Synthesis
Prepared by: Senior Application Scientist, Gemini Division Introduction: A Versatile Aryl Benzoate Intermediate In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficien...
Introduction: A Versatile Aryl Benzoate Intermediate
In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 4-Ethylphenyl 4-methoxybenzoate is an aryl ester that serves as a highly valuable and versatile building block. Its structure, comprising a 4-ethylphenol-derived moiety and a 4-methoxybenzoyl group, makes it an ideal precursor for the synthesis of substituted hydroxybenzophenones. These resulting ketones are crucial pharmacophores and structural motifs found in a range of pharmaceuticals, agrochemicals, and high-performance polymers.
The primary synthetic transformation leveraging 4-Ethylphenyl 4-methoxybenzoate is the Fries rearrangement, an elegant and powerful reaction that involves the intramolecular acyl migration from the phenolic oxygen to the aromatic ring. This guide provides an in-depth exploration of the synthesis of 4-Ethylphenyl 4-methoxybenzoate and its subsequent application as an intermediate in both classical Lewis acid-catalyzed and modern photochemical Fries rearrangements, offering researchers detailed, field-proven protocols.
Physicochemical & Spectroscopic Data
A thorough understanding of the physical and chemical properties of an intermediate is critical for its effective use in synthesis. The key properties of 4-Ethylphenyl 4-methoxybenzoate are summarized below.
Note: Physical properties such as melting point and solubility may vary based on purity. Experimental determination is recommended.
Synthesis of 4-Ethylphenyl 4-methoxybenzoate (Esterification)
The most direct and efficient method for preparing 4-Ethylphenyl 4-methoxybenzoate is the esterification of 4-ethylphenol with 4-methoxybenzoyl chloride (p-anisoyl chloride). The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.
Causality and Rationale:
Reactants: 4-Ethylphenol provides the phenolic nucleophile. 4-Methoxybenzoyl chloride is a highly reactive acylating agent, readily prepared from the inexpensive 4-methoxybenzoic acid (p-anisic acid).[2][3] The methoxy group on the benzoyl chloride is an electron-donating group that influences the electronic properties of the final product.
Base: A base such as pyridine or aqueous sodium hydroxide is essential. It acts as a nucleophilic catalyst (in the case of pyridine) and, more importantly, as an acid scavenger, reacting with the HCl generated during the reaction. This prevents the protonation of the phenoxide and drives the equilibrium towards the product side.
Work-up: The aqueous work-up is designed to remove the base, any unreacted starting materials, and salts, leading to the isolation of the pure ester product.
Experimental Protocol: Schotten-Baumann Reaction
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylphenol (e.g., 10.0 g, 81.8 mmol) in a 10% aqueous solution of sodium hydroxide (50 mL). Cool the solution to 0-5 °C in an ice bath.
Addition of Acyl Chloride: While stirring vigorously, add 4-methoxybenzoyl chloride (p-anisoyl chloride) (e.g., 15.4 g, 90.0 mmol) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.[4][5] A white precipitate of the product will form.
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.
Product Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
Washing: Wash the crude product thoroughly with cold distilled water (3 x 50 mL) to remove any residual salts and base, followed by a wash with cold hexane (2 x 30 mL) to remove non-polar impurities.
Drying and Purification: Dry the solid product under vacuum. For higher purity, the crude 4-Ethylphenyl 4-methoxybenzoate can be recrystallized from an ethanol/water mixture.
Workflow Diagram: Synthesis of 4-Ethylphenyl 4-methoxybenzoate
Caption: Workflow for the synthesis of 4-Ethylphenyl 4-methoxybenzoate.
Application as an Intermediate: The Fries Rearrangement
The Fries rearrangement is the cornerstone application of 4-Ethylphenyl 4-methoxybenzoate, providing a direct pathway to valuable hydroxybenzophenone derivatives.[6] This reaction involves an intramolecular electrophilic aromatic substitution where the 4-methoxybenzoyl group migrates from the phenolic oxygen to either the ortho or para position on the 4-ethylphenyl ring. The regioselectivity is highly dependent on the reaction conditions.[6][7][8]
Application I: Lewis Acid-Catalyzed Fries Rearrangement
The classical Fries rearrangement utilizes a stoichiometric amount of a Lewis acid, typically aluminum chloride (AlCl₃), to promote the acyl group migration.[8][9]
Causality and Rationale:
Lewis Acid (AlCl₃): Aluminum chloride coordinates to both the carbonyl oxygen and the ether oxygen of the ester. This coordination weakens the ester bond, facilitating the formation of a key acylium ion intermediate (CH₃O-C₆H₄-CO⁺).
Electrophilic Aromatic Substitution: The highly electrophilic acylium ion is then attacked by the electron-rich 4-ethylphenyl ring. The ethyl group is an ortho-, para-director, but the para-position is blocked. Therefore, the attack occurs at the positions ortho to the original ether linkage.
Temperature Control: Temperature is a critical factor for regioselectivity. Lower temperatures (e.g., -10 °C to room temperature) generally favor the formation of the para-isomer (relative to the acyl group), which in this case would be 2-hydroxy-5-ethyl-4'-methoxybenzophenone. However, since the para position on the ethylphenyl ring is sterically unhindered, a mixture of ortho products is expected. Higher temperatures can favor the thermodynamically more stable ortho-isomer.[6][8]
Solvent: A non-coordinating solvent like nitromethane or nitrobenzene is often used as it can help dissolve the aluminum chloride complexes.[6][8]
Experimental Protocol:
Reaction Setup: To a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃) (e.g., 1.5 equivalents).
Solvent and Reagent: Add nitromethane (e.g., 50 mL) and cool the suspension to -10 °C using an ice-salt bath.[8] Add a solution of 4-Ethylphenyl 4-methoxybenzoate (e.g., 1.0 equivalent) in nitromethane (20 mL) dropwise over 30 minutes, maintaining the internal temperature below -5 °C.
Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (e.g., 50 mL of 5% HCl).[6] This step hydrolyzes the aluminum complexes and protonates the phenoxide.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the ortho-isomers.
Mechanism Diagram: Lewis Acid-Catalyzed Fries Rearrangement
Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.
Application II: The Photo-Fries Rearrangement
The photo-Fries rearrangement offers a metal-free alternative that proceeds via a radical mechanism upon UV irradiation.[7][10] This method can provide different regioselectivity and is suitable for substrates that are sensitive to strong Lewis acids.
Causality and Rationale:
Photochemical Excitation: Upon absorption of UV light (typically at λ = 254 nm), the aryl ester is promoted to an excited singlet state.[10]
Homolytic Cleavage: The excited ester undergoes homolytic cleavage of the ester C-O bond, generating a radical pair within a "solvent cage": a 4-methoxybenzoyl radical and a 4-ethylphenoxyl radical.[10][11]
In-Cage Recombination: The radical pair can recombine within the solvent cage. Recombination at the ortho or para positions of the phenoxyl radical leads to the formation of dienone intermediates, which then tautomerize to the final hydroxybenzophenone products.[12]
Out-of-Cage Diffusion: If the radicals diffuse out of the solvent cage, they can react with the solvent or other molecules, leading to side products such as 4-ethylphenol.[11]
Green Media: Performing the reaction in micro-heterogeneous media, such as sodium dodecyl sulfate (SDS) micelles, can enhance selectivity by confining the radical pair, thus favoring in-cage recombination and increasing the yield of the desired rearranged products.[10][11]
Experimental Protocol:
Solution Preparation: Prepare a solution of 4-Ethylphenyl 4-methoxybenzoate (e.g., 5.0 x 10⁻³ M) in a suitable solvent (e.g., acetonitrile or an aqueous 0.10 M SDS solution for green chemistry applications) in a quartz reaction vessel.[10]
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 20 minutes to remove dissolved oxygen, which can quench the radical reaction.[6]
Irradiation: Place the vessel in a UV photoreactor and irradiate with a low-pressure mercury lamp (λ = 254 nm). Maintain stirring and a gentle stream of inert gas throughout the reaction.
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as HPLC or GC.
Work-up: Upon completion, concentrate the solvent under reduced pressure. If using an SDS solution, extract the product from the aqueous solution using an organic solvent (e.g., ethyl acetate).
Purification: Purify the resulting mixture of isomers and byproducts by column chromatography on silica gel.
Workflow Diagram: Photo-Fries Rearrangement
Caption: General workflow for the Photo-Fries rearrangement.
Concluding Remarks on Synthetic Utility
The transformation of 4-Ethylphenyl 4-methoxybenzoate into substituted 2-hydroxybenzophenones opens access to a class of compounds with significant industrial and pharmaceutical relevance. The benzophenone scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in drugs with anti-inflammatory, antifungal, and anticancer properties.[4][13] Furthermore, 2-hydroxybenzophenone derivatives are widely utilized as UV absorbers and stabilizers in plastics and sunscreens, demonstrating the broad utility of this intermediate.[14] The protocols detailed herein provide researchers with robust and versatile methods to leverage 4-Ethylphenyl 4-methoxybenzoate as a key intermediate for innovation in drug discovery and materials science.
References
Application Notes and Protocols for the Fries Rearrangement of Benzoates. Benchchem.
Application Notes and Protocols: The Role of 4-Methoxybenzoic Acid in Pharmaceutical Synthesis. Benchchem.
Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies. ACS Publications.
Phenyl Benzoate as a Precursor for Benzophenone Derivatives: Application Notes and Protocols. Benchchem.
Selectivity in the photo-Fries rearrangement of some aryl benzoates in green and sustainable media. Preparative and mechanistic. IRIS.
New Aspects of the Fries Rearrangement. Wiley Online Library.
Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies. The Journal of Organic Chemistry - ACS Publications.
4-Methoxybenzoic Acid: A Key Intermediate in Organic Synthesis and Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD.
4-Methoxybenzoic acid | 100-09-4. J&K Scientific.
Process for the preparation of 4-hydroxybenzophenones. European Patent Office.
4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications. ChemicalBook.
Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A.
Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones. ResearchGate.
Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
ethyl 4-methoxybenzoate. Chemical Synthesis and Physical Properties.
Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. Google Patents.
Synthesis of ethyl... ResearchGate.
Ethyl 4-methoxybenzoate(94-30-4) MS spectrum. ChemicalBook.
p-Anisoyl chloride | C8H7ClO2. PubChem - NIH.
p-Anisoyl chloride. nordmann.global.
Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.
Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Organic Syntheses Procedure.
Synthesis of 4-Ethylphenyl 4-methoxybenzoate: An Application Note and Experimental Protocol
Abstract This document provides a comprehensive guide for the synthesis of 4-Ethylphenyl 4-methoxybenzoate, a compound of interest in materials science and as a potential intermediate in the development of novel organic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the synthesis of 4-Ethylphenyl 4-methoxybenzoate, a compound of interest in materials science and as a potential intermediate in the development of novel organic molecules. The presented protocol details a robust and efficient method for its preparation via the esterification of 4-ethylphenol with 4-methoxybenzoyl chloride. This application note is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth procedural details, explanations of the underlying chemical principles, and critical safety information.
Introduction
4-Ethylphenyl 4-methoxybenzoate is an aromatic ester with potential applications stemming from its unique molecular structure, which combines an ethylphenyl moiety with a methoxy-substituted benzoate group. Such structures are often explored for their liquid crystalline properties, as building blocks for polymers, or as scaffolds in medicinal chemistry. The synthesis of this and related esters is a fundamental exercise in organic chemistry, typically achieved through esterification reactions. This guide focuses on a classic and reliable approach: the acylation of a phenol with an acyl chloride.
The chosen synthetic route, the reaction between 4-ethylphenol and 4-methoxybenzoyl chloride in the presence of a base, is favored for its high yield and relatively mild reaction conditions. This method avoids the often harsh conditions and equilibrium limitations associated with Fischer esterification.[1][2][3]
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The phenoxide ion, generated in situ from 4-ethylphenol by a base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. The subsequent departure of the chloride leaving group yields the desired ester product.
Column chromatography purification of crude 4-Ethylphenyl 4-methoxybenzoate
Application Note: Flash Column Chromatography Purification of Crude 4-Ethylphenyl 4-methoxybenzoate Abstract This application note details the systematic purification of 4-Ethylphenyl 4-methoxybenzoate from a crude ester...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Flash Column Chromatography Purification of Crude 4-Ethylphenyl 4-methoxybenzoate
Abstract
This application note details the systematic purification of 4-Ethylphenyl 4-methoxybenzoate from a crude esterification reaction mixture. By leveraging normal-phase flash column chromatography with a step-gradient elution profile, researchers can efficiently isolate the target ester from polar byproducts, including unreacted 4-ethylphenol and 4-methoxybenzoic acid.
Introduction & Chemical Context
4-Ethylphenyl 4-methoxybenzoate is a lipophilic ester typically synthesized via the esterification of 4-ethylphenol with 4-methoxybenzoyl chloride (or 4-methoxybenzoic acid). Post-reaction, the crude mixture invariably contains unreacted starting materials and hydrolysis byproducts. Because the target ester lacks strong hydrogen-bond donating groups, it exhibits significantly lower polarity than the phenolic and carboxylic acid impurities. This polarity differential makes normal-phase silica gel chromatography the ideal purification strategy[1].
Chromatographic Strategy & Causality
Stationary Phase: Normal-phase silica gel (
SiO2
) is utilized because its terminal silanol groups provide polar adsorption sites[2]. These sites engage in strong hydrogen bonding with the hydroxyl group of 4-ethylphenol and the carboxyl group of anisic acid, effectively retaining them on the column[3].
Mobile Phase: A binary solvent system of Hexanes and Ethyl Acetate (EtOAc) is standard for ordinary compounds and difficult separations[4]. Hexanes serve as the non-polar carrier fluid, while EtOAc acts as the polar modifier.
Elution Dynamics: Isocratic elution (using a single solvent ratio) is inefficient here. While 5% EtOAc/Hexanes perfectly elutes the ester, the strongly retained 4-ethylphenol would suffer from severe band broadening due to prolonged diffusion in the column[5]. Therefore, a step-gradient approach is employed: eluting the ester at low polarity, then increasing the eluotropic strength to rapidly flush the phenol[1].
Mechanistic Separation Logic
Mechanistic elution order based on hydrogen bonding affinity with the silica gel.
Experimental Protocols
Self-Validation Checkpoint: Before packing the column, perform Thin Layer Chromatography (TLC) of the crude mixture in 10% EtOAc/Hexanes. The target ester should have an
Rf
of ~0.45-0.55. If the
Rf
is higher, reduce the EtOAc concentration to 5% to achieve the optimal
Rf
of 0.25-0.30 for column loading[3].
Step 1: Column Preparation (Slurry Packing)
Select a glass column appropriate for the scale. A 50:1 ratio of silica gel to crude mixture weight is optimal for this separation[5].
Prepare a slurry of silica gel in 100% Hexanes. Causality: Slurry packing ensures uniform settling of the stationary phase, preventing air pockets that cause channeling and destroy resolution[2].
Pour the slurry into the column and apply gentle air pressure to pack the bed. Maintain a layer of solvent above the silica at all times.
Step 2: Sample Loading
Dissolve the crude 4-Ethylphenyl 4-methoxybenzoate in a minimal amount of Dichloromethane (DCM). Causality: DCM dissolves the crude mixture effectively while remaining relatively non-polar. However, excess DCM acts as a strong local eluent, causing immediate band broadening upon loading[2].
Carefully apply the solution to the flat surface of the silica bed using a Pasteur pipette.
Push the sample into the silica using air pressure until the solvent level is exactly flush with the top of the bed.
Rinse the column walls with 1 mL of Hexanes and push flush again. Add a protective layer of sand.
Step 3: Gradient Elution & Fraction Collection
Begin elution following the gradient profile outlined in Table 2.
Collect fractions in test tubes (fraction size should be approx. 1/10th of the column volume).
Monitor the fractions via UV lamp (254 nm) and confirm purity using TLC.
Workflow for the purification of 4-Ethylphenyl 4-methoxybenzoate via flash chromatography.
Data Presentation
Table 1: Chromatographic Behavior (TLC) of Crude Components
Component
Chemical Nature
Relative Polarity
Expected
Rf
(10% EtOAc/Hexanes)
Elution Order
4-Ethylphenyl 4-methoxybenzoate
Ester
Low-Moderate
0.45 - 0.55
1
4-Ethylphenol
Phenol
High
0.15 - 0.25
2
4-Methoxybenzoic Acid
Carboxylic Acid
Very High
0.00 - 0.05
3
Table 2: Gradient Elution Profile
Column Volume (CV)
Solvent Composition
Purpose
1 - 2
100% Hexanes
Column equilibration and flushing of highly non-polar impurities.
3 - 6
5% EtOAc / 95% Hexanes
Isocratic elution of the target ester (4-Ethylphenyl 4-methoxybenzoate).
7 - 9
20% EtOAc / 80% Hexanes
Accelerated elution of 4-Ethylphenol to prevent band broadening.
10+
50% EtOAc / 50% Hexanes
Column flush to remove strongly retained anisic acid.
Troubleshooting & Quality Control
Co-elution of Phenol and Ester: If the phenol begins to co-elute with the tail end of the ester peak, the initial solvent polarity was too high. Self-Validation: Always run a TLC of the first, middle, and last fractions of the UV-active product peak. Only pool fractions that show a single, clean spot corresponding to the ester.
Streaking of Acidic Impurities: 4-Methoxybenzoic acid may streak through the column if the silica is slightly basic or overloaded. If acid contamination is detected in the later fractions, adding 1% acetic acid to the mobile phase can sharpen the acid band[2], though this is usually unnecessary if the gradient is strictly controlled.
References
Title: Mastering Column Chromatography: Techniques and Tips
Source: Chrom Tech, Inc.
URL: [Link]
Title: Purification of Organic Compounds by Flash Column Chromatography
Source: Organic Syntheses
URL: [Link]
Title: Solvent Systems for Flash Column Chromatography
Source: University of Rochester
URL: [Link]
Recrystallization techniques for purifying 4-Ethylphenyl 4-methoxybenzoate
Application Note: Advanced Recrystallization Techniques for the Purification of 4-Ethylphenyl 4-methoxybenzoate Audience: Researchers, scientists, and drug development professionals. Objective: To provide a mechanistical...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Recrystallization Techniques for the Purification of 4-Ethylphenyl 4-methoxybenzoate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a mechanistically grounded, self-validating protocol for the isolation of high-purity 4-Ethylphenyl 4-methoxybenzoate using thermodynamic recrystallization.
Chemical Profile & Thermodynamic Rationale
4-Ethylphenyl 4-methoxybenzoate (CAS: 7465-91-0) is an aromatic ester typically synthesized via the acid-catalyzed esterification of 4-ethylphenol and 4-methoxybenzoic acid[1][2]. Like many neutral benzoate esters, it is highly lipophilic, rendering it insoluble in water but readily soluble in organic solvents such as ethanol (EtOH) and ethyl acetate (EtOAc)[3][4].
The purification of this compound relies on the thermodynamic principles of recrystallization. Unlike simple precipitation—which is kinetically driven and often traps impurities within an amorphous solid matrix—recrystallization is a thermodynamically controlled process[5]. By dissolving the crude ester in a hot solvent and slowly altering the system's conditions (via cooling and anti-solvent addition), the target molecules reassemble into a highly ordered crystal lattice, excluding structurally incompatible impurities[4][5].
A critical mechanism in this process is Ostwald ripening . During slow cooling, smaller, kinetically favored crystals dissolve and redeposit onto larger, thermodynamically stable crystals[6]. This causality is driven by surface energy: larger crystals possess a lower surface-area-to-volume ratio, minimizing their relative surface energy and making them chemically more stable than their smaller counterparts[7].
Solvent System Selection
Selecting the correct solvent/anti-solvent pair is the most critical variable in ester recrystallization. The primary solvent must dissolve the compound completely at elevated temperatures, while the anti-solvent must drastically reduce its solubility to force nucleation[3].
Table 1: Quantitative and Qualitative Comparison of Solvent Systems for 4-Ethylphenyl 4-methoxybenzoate
Solvent / Anti-Solvent Pair
Polarity Profile
Nucleation Kinetics
Optimal Impurity Clearance
Typical Yield Recovery
Ethanol / Water
Polar / Highly Polar
Moderate to Slow
Polar byproducts (unreacted acids/phenols)
75% - 85%
Ethyl Acetate / Hexane
Moderately Polar / Non-polar
Fast (Rapid Polish)
Lipophilic byproducts (hydrocarbons)
80% - 90%
Isopropanol / Water
Polar / Highly Polar
Slow (Promotes Ostwald ripening)
Broad-spectrum, high-purity final polish
70% - 80%
Mechanistic Workflow
Thermodynamic workflow of anti-solvent recrystallization for ester purification.
Causality: Ethanol acts as an excellent primary solvent for neutral esters at boiling point, while water serves as a highly effective anti-solvent due to the ester's lipophilicity[3].
Dissolution: Weigh the crude 4-Ethylphenyl 4-methoxybenzoate into an Erlenmeyer flask. Add a minimal volume of boiling ethanol (approx. 3-5 mL per gram of crude) while stirring continuously on a hot plate[4].
Validation Checkpoint: The solution must transition to a clear, homogeneous liquid. If insoluble particulates remain, perform a hot gravity filtration to remove mechanical impurities before proceeding[3].
Supersaturation Induction: Remove the flask from the heat source. While the solution is still hot (~60°C), add warm distilled water dropwise with vigorous swirling[3].
Validation Checkpoint: Stop adding water exactly when a faint, persistent cloudiness (turbidity) remains in the solution. This indicates the saturation point has been reached. If the solution "oils out" (forms a separate liquid layer instead of cloudiness), add a few drops of hot ethanol to redissolve, and allow the solution to cool slightly more before re-attempting water addition.
Nucleation and Ostwald Ripening: Allow the flask to cool undisturbed at room temperature for 45-60 minutes. Do not agitate the flask, as mechanical shock can induce rapid, kinetically-driven precipitation, trapping impurities[4][7].
Validation Checkpoint: Distinct geometric crystals should begin forming within 20 minutes. If no crystals appear, scratch the inner wall of the flask with a glass stirring rod to provide a high-energy surface for heterogeneous nucleation[4].
Thermal Shock & Isolation: Once room temperature is reached, submerge the flask in an ice-water bath (0-4°C) for 20 minutes to maximize yield by further depressing solubility[3].
Filtration: Isolate the crystals using vacuum filtration (Büchner funnel). Wash the filter cake with a minimal volume of ice-cold 50:50 Ethanol/Water to remove residual mother liquor without dissolving the product[3].
Validation Checkpoint: The resulting crystals should be free-flowing and visually distinct from the starting crude material. Dry under vacuum to a constant mass.
Protocol B: Ethyl Acetate-Hexane Rapid Polish
Causality: This system is ideal for removing highly lipophilic impurities. Ethyl acetate provides high solubility, while hexane rapidly forces the ester out of solution due to extreme polarity differences[3].
Dissolution: Dissolve the crude ester in a minimal amount of hot ethyl acetate (approx. 4-8 mL per gram) under gentle reflux[3].
Anti-Solvent Addition: Cool the solution slightly to 45-50°C. Slowly add warm hexane dropwise until persistent turbidity is achieved[3].
Validation Checkpoint: The transition to turbidity must be gradual. Rapid addition of hexane will cause the ester to crash out as an amorphous powder, defeating the purpose of recrystallization.
Growth & Isolation: Allow the solution to cool undisturbed to room temperature, followed by an ice bath for 15 minutes. Vacuum filter and wash with ice-cold hexane[3].
Quality Control & Troubleshooting
To validate the success of the recrystallization, perform the following self-validating QC checks:
Melting Point Depression Analysis: A pure crystalline sample of 4-Ethylphenyl 4-methoxybenzoate will exhibit a sharp melting point range (typically within 1-2°C). A depressed or broadened melting range indicates that impurities remain trapped in the crystal lattice, necessitating a second recrystallization pass[3].
Oiling Out Troubleshooting: If the ester melts and forms a second liquid phase rather than crystallizing, the melting point of the crude mixture is lower than the temperature at which the anti-solvent was added. Corrective Action: Reheat to dissolve the oil, add more primary solvent, and allow the solution to cool to a lower temperature before adding the anti-solvent.
The Role of 4-Ethylphenyl 4-methoxybenzoate in the Development of Electro-Optical Devices: Properties, Characterization, and Protocols
An Application Note for Researchers and Scientists Abstract This guide provides a comprehensive technical overview of 4-Ethylphenyl 4-methoxybenzoate and its role as a constituent in liquid crystal (LC) mixtures for elec...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers and Scientists
Abstract
This guide provides a comprehensive technical overview of 4-Ethylphenyl 4-methoxybenzoate and its role as a constituent in liquid crystal (LC) mixtures for electro-optical device applications. We delve into the fundamental principles linking its molecular structure to key electro-optical parameters, including dielectric anisotropy, birefringence, and viscoelasticity. This document presents detailed, field-proven protocols for the systematic characterization of liquid crystal test cells, from fabrication to the measurement of critical performance metrics such as mesophase transitions, dielectric properties, and electro-optic switching times. The causality behind experimental choices is emphasized to provide researchers with a robust framework for developing and evaluating novel liquid crystal materials for next-generation displays, spatial light modulators, and tunable photonics.
Introduction: The Molecular Basis of Electro-Optical Modulation
Electro-optical devices based on nematic liquid crystals (NLCs) are foundational to modern technology, from high-resolution displays to advanced photonic systems like phase shifters and beam steering arrays.[1] The functionality of these devices hinges on the ability to control the collective orientation of anisotropic, rod-like molecules (mesogens) with an external electric field.[2] This reorientation modulates the refractive index experienced by transmitted light, enabling control over its phase, polarization, or intensity.
The performance of an LC device—its operating voltage, switching speed, and contrast ratio—is directly determined by the physicochemical properties of the mesogens in the LC mixture.[3] Phenyl benzoate esters represent a critical class of mesogens, offering a rigid molecular core and the versatility for chemical modification to fine-tune properties.[4][5] 4-Ethylphenyl 4-methoxybenzoate, with its characteristic elongated structure and polar functional groups, is an exemplar of a mesogen designed to contribute to a stable nematic phase and desirable electro-optical characteristics. Its molecular architecture, featuring a biphenyl core, an electron-donating methoxy group (-OCH₃), and a flexible ethyl group (-CH₂CH₃), provides the necessary shape anisotropy and dipole moment to be a valuable component in liquid crystal formulations.
This document serves as a practical guide for researchers aiming to characterize LC mixtures containing 4-Ethylphenyl 4-methoxybenzoate or similar mesogens.
Compound Profile: 4-Ethylphenyl 4-methoxybenzoate
4-Ethylphenyl 4-methoxybenzoate is a calamitic (rod-like) molecule that, while not necessarily forming a liquid crystal phase on its own, is a common component in nematic mixtures. Its structure is engineered to enhance the properties of a host mixture.
The key to its function lies in the relationship between its structure and its anisotropic properties.
Caption: Logical relationship between molecular structure and physical properties.
Rigid Core: The two phenyl rings create a rigid, elongated structure essential for forming an ordered, anisotropic liquid crystal phase. This structural rigidity is a primary contributor to a high clearing point (the temperature at which the material becomes an isotropic liquid) and high optical anisotropy (birefringence).[4]
Polar Methoxy Group (-OCH₃): This electron-donating group creates a significant dipole moment along the long molecular axis. In an electric field, this dipole facilitates the alignment of the molecule, resulting in a positive dielectric anisotropy (Δε), which is crucial for low-voltage switching.[7]
Flexible Ethyl Group (-C₂H₅): The terminal alkyl chain disrupts perfect crystalline packing, lowering the melting point and broadening the temperature range of the nematic phase. It also influences the material's rotational viscosity (γ₁), which is a key determinant of switching speed.[5]
Core Characterization Protocols
The following protocols provide a systematic workflow for evaluating the suitability of a liquid crystal mixture containing 4-Ethylphenyl 4-methoxybenzoate for an electro-optical application.
Caption: Workflow for liquid crystal characterization.
Protocol 1: Fabrication of an Electro-Optical Test Cell
Objective: To create a standardized sandwich cell for containing the liquid crystal mixture, enabling repeatable electro-optical measurements.
Rationale: A precisely controlled cell gap and uniform molecular alignment are critical for accurate measurements. Indium Tin Oxide (ITO) provides transparent electrodes, while a polyimide alignment layer anchors the LC molecules at the surface in a predefined direction (planar alignment).[8]
Cleaning: Thoroughly clean two ITO-coated glass slides using a sequence of sonication in acetone, then isopropanol, followed by drying with a nitrogen gun.
Alignment Layer Coating: Spin-coat the polyimide solution onto the ITO surface of both slides (e.g., 3000 rpm for 30 seconds).
Curing: Soft-bake the slides on a hot plate at ~80°C for 5 minutes, followed by a hard bake at ~180°C for 1 hour to fully cure the polyimide.
Rubbing: Unidirectionally rub the cured polyimide surface with a velvet cloth. This creates microgrooves that will induce a homogeneous planar alignment of the LC molecules. The rubbing directions on the two slides should be antiparallel for a standard twisted nematic or planar aligned cell.
Cell Assembly: Dispense UV-curable adhesive mixed with spacer beads onto the perimeter of one slide. Place the second slide on top, with the rubbed surfaces facing each other and rubbing directions antiparallel.
Curing: Gently press the slides together to ensure a uniform cell gap, defined by the spacer beads. Cure the adhesive using a UV lamp.
Filling: Heat the empty cell and the LC mixture to just above the LC's clearing point (isotropic phase). Place a drop of the LC at the edge of the cell opening. The LC will fill the cell via capillary action.
Sealing & Contacts: Once filled and cooled to room temperature, seal the opening with epoxy. Attach wires to the ITO electrodes using silver paste.
Protocol 2: Mesophase and Clearing Point Characterization
Objective: To identify the liquid crystal phases and determine their transition temperatures.
Rationale: The operating temperature range of a device is defined by the material's nematic phase range. Polarized Optical Microscopy (POM) allows for the visual identification of LC phases by their unique textures, while Differential Scanning Calorimetry (DSC) provides precise, quantitative measurements of the transition temperatures and their associated enthalpy changes.[9]
A. Polarized Optical Microscopy (POM)
Place the filled LC cell on a temperature-controlled stage under a polarizing microscope.
Heat the sample into the isotropic phase (~10-15°C above the expected clearing point). The view between crossed polarizers will be completely dark.
Slowly cool the sample (~1°C/min). Observe the temperature at which birefringent domains (textures) appear. This is the clearing point (Nematic-to-Isotropic transition, Tₙᵢ).
Note the characteristic textures of the nematic phase (e.g., Schlieren or threaded).
Continue cooling to observe any other phase transitions (e.g., Nematic-to-Smectic or Nematic-to-Crystal).
B. Differential Scanning Calorimetry (DSC)
Hermetically seal a small amount (~5-10 mg) of the LC mixture in an aluminum DSC pan.
Place the sample pan and an empty reference pan into the DSC instrument.
Perform a heating and cooling cycle (e.g., from room temperature to 10°C above Tₙᵢ and back) at a controlled rate (e.g., 5°C/min).
The phase transitions will appear as peaks (endothermic on heating, exothermic on cooling) on the heat flow curve. The peak onset temperature is taken as the transition temperature.
Parameter
Description
Typical Value (Hypothetical)
Tₘ
Melting Point (Crystal → Nematic)
15 °C
Tₙᵢ
Clearing Point (Nematic → Isotropic)
75 °C
ΔHₙᵢ
Enthalpy of N→I Transition
0.5 kJ/mol
Protocol 3: Measurement of Dielectric Anisotropy (Δε)
Objective: To quantify the anisotropy of the dielectric permittivity, a key factor determining the device's threshold voltage.
Rationale: Dielectric anisotropy (Δε = ε_|| - ε_⊥) is the difference between the dielectric permittivity parallel (ε_||) and perpendicular (ε_⊥) to the LC director.[7] It is measured by recording the capacitance of the LC cell in two alignment states: planar (no voltage) and homeotropic (high voltage). For a material with positive Δε, applying a voltage above the threshold will reorient the molecules from parallel to perpendicular to the glass substrates.[2]
Equipment:
Fabricated LC test cell (Protocol 1)
LCR meter
Function generator (to supply AC voltage)
Temperature-controlled holder
Procedure:
Empty Cell Capacitance (C_empty): Measure the capacitance of the empty cell before filling. This is used to calculate the cell gap (d) if not precisely known.
Perpendicular Measurement (C_⊥): Place the filled LC cell in the holder. With no voltage applied, the molecules are in the planar state (director parallel to the electrodes). Measure the capacitance using the LCR meter (typically at 1 kHz). This gives C_⊥.
Parallel Measurement (C_||): Apply a high-frequency AC voltage (e.g., 20 V at 1 kHz) across the cell. This voltage must be well above the switching threshold to orient the molecules perpendicular to the electrodes (homeotropic state). Measure the capacitance in this state to get C_||.
Calculation:
ε_⊥ = C_⊥ / C_air (where C_air is the capacitance of the cell if filled with air, often approximated by C_empty)
ε_|| = C_|| / C_air
Δε = ε_|| - ε_⊥
Parameter
Description
Typical Value (Hypothetical)
ε_⊥
Perpendicular Permittivity
3.5
ε_
Δε
Dielectric Anisotropy
+7.0
A large, positive Δε is desirable as it leads to a lower threshold voltage (Vth), reducing power consumption.[3]
Protocol 4: Characterization of Electro-Optic Switching
Objective: To measure the threshold voltage (Vth) and switching times (τ_on and τ_off), which define the device's operational limits and speed.
Rationale: The dynamic response of the LC molecules to an electric field is governed by a balance between the elastic torques of the LC, the dielectric torque from the field, and the viscous drag.[10] These measurements are fundamental to assessing if a material is suitable for applications like video displays or high-speed photonics.[11]
Equipment:
Setup from Protocol 3, placed between crossed polarizers
He-Ne Laser (or other stable light source)
Photodiode detector
Oscilloscope
Function generator (square wave output)
Caption: Experimental setup for electro-optic switching measurements.
Procedure:
A. Threshold Voltage (Vth) Measurement
Orient the LC cell at 45° with respect to the two polarizers to achieve maximum light transmission in the "on" state.
Apply a 1 kHz sine or square wave from the function generator to the cell.
Slowly increase the voltage from 0 V while monitoring the transmitted light intensity with the photodiode connected to the oscilloscope or a voltmeter.
The threshold voltage (Fréedericksz transition voltage) is the voltage at which the transmitted light intensity begins to change.
B. Switching Time (τ_on and τ_off) Measurement
Apply a square wave voltage to the cell that is several times Vth (e.g., 5-10 V).
Monitor both the applied voltage and the photodiode output on the oscilloscope.
Rise Time (τ_on): Measure the time it takes for the optical signal to go from 10% to 90% of its final intensity after the voltage is applied.
Fall Time (τ_off): Measure the time it takes for the optical signal to fall from 90% to 10% of its intensity after the voltage is turned off.
Parameter
Description
Typical Value (Hypothetical)
Vth
Threshold Voltage
1.2 V
τ_on
Rise Time (at 5V)
5 ms
τ_off
Fall Time
15 ms
Causality:
τ_on is inversely proportional to the square of the applied voltage and depends on the rotational viscosity (γ₁) and dielectric anisotropy (Δε).[3] A higher Δε and lower γ₁ lead to a faster turn-on time.
τ_off is independent of voltage and is determined by the elastic constants (K) and rotational viscosity (γ₁).[3] Stronger elastic forces and lower viscosity result in faster relaxation.
Safety and Handling
While comprehensive safety data for 4-Ethylphenyl 4-methoxybenzoate is not widely published, it should be handled with the standard precautions for laboratory chemicals.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Handle in a well-ventilated area or a fume hood.
Avoid inhalation, ingestion, and skin contact.[12][13]
Consult the Safety Data Sheet (SDS) for any commercial liquid crystal mixtures used.
Conclusion
4-Ethylphenyl 4-methoxybenzoate serves as an important structural motif in the design of liquid crystal mixtures for electro-optical applications. Its specific combination of a rigid core, a polar methoxy group, and a flexible ethyl chain contributes favorably to the creation of a stable nematic phase with a large positive dielectric anisotropy and tunable viscoelastic properties. By following the detailed protocols outlined in this guide, researchers can systematically fabricate test cells and characterize the critical electro-optical parameters of LC mixtures containing this or similar mesogens. This structured approach, which links molecular design to macroscopic device performance, is essential for the rational development of next-generation liquid crystal materials.
References
Giavazzi, F. et al. (2014). Viscoelasticity of nematic liquid crystals at a glance. Soft Matter, 10(20), 3584-3594. [Link][10][14]
Xu, H. et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244. [Link][8][15][16]
Collings, N. et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Semantic Scholar. [Link][8][15][16]
Nespurek, S. et al. (2025). Viscoelastic Properties of Micellar Lyotropic Nematic Liquid Crystals: Exploring the Impact of Temperature and Surfactant Concentration. Langmuir. [Link][17]
Valles-Villarreal, B. et al. (2020). Characterization of Nematic Liquid Crystals at Microwave Frequencies. MDPI. [Link][2]
Badran, H. A. & Hasan, H. A. (2021). Dielectric constant and conductivity anisotropy measurements of Schiff base liquid crystal. Journal of Physics: Conference Series, 1999, 012044. [Link][9]
Challa, P. K. et al. (2014). Viscoelastic properties of a branched liquid crystal in the nematic phase. Liquid Crystals, 41(5), 657-664. [Link][18]
Valles-Villarreal, B. et al. (2020). Characterization of Nematic Liquid Crystals at Microwave Frequencies. ResearchGate. [Link]
Challa, P. K. et al. (2014). Viscoelastic properties of a branched liquid crystal in the nematic phase. Taylor & Francis Online. [Link]
Xu, H. et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Taylor & Francis Online. [Link][8]
Mateos-Ruiz, P. et al. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. IEEE Transactions on Instrumentation and Measurement. [Link]
Giavazzi, F. et al. (2014). Viscoelasticity of nematic liquid crystals at a glance. Soft Matter. [Link][10]
Tzarouchis, D. C. et al. (2013). Numerical Characterization of Nematic Liquid Crystal Microstructures under Applied Electric Fields. AIP Conference Proceedings. [Link][1]
Lall, E. et al. (2011). Characterisation and Applications of Nematic Liquid Crystals in Microwave Devices. Molecular Crystals and Liquid Crystals. [Link]
Fsc, M. et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. MDPI. [Link][7]
Sari, Y. W. et al. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. MDPI. [Link]
Xian, Y. et al. (2022). Liquid Crystal Electro-Optic Switching Based on Order Parameter and Orientation Fluctuations. Researching. [Link]
Patel, J. S. (1992). Electro-optic switch using a liquid crystal Fabry-Perot filter. SPIE. [Link]
Sharma, A. et al. (2025). Accelerated Electro-Optic Switching in Liquid Crystal Devices via Ion Trapping by Dispersed Helical Carbon Nanotubes. MDPI. [Link][11]
CPAchem (2023). Safety data sheet. CPAchem. [Link][19]
Lee, S. Y. et al. (2014). Electro-optic switching in metamaterial by liquid crystal. ResearchGate. [Link][20]
Ha, S. T. et al. (2025). Design, synthesis and liquid crystalline behavior of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates. ResearchGate. [Link]
Kesa, B. et al. (2019). Electro-Optical Switching of Dual-Frequency Nematic Liquid Crystals: Regimes of Thin and Thick Cells. MDPI. [Link][3]
Ayittah, G. et al. (2022). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. PMC. [Link]
Jones, T. P. et al. (2009). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates. Standard Reference Data. [Link][5]
Chauhan, H. N. & Doshi, A. V. (2012). Study of novel liquid crystals of ethylene derivatives. Der Pharma Chemica. [Link]
Xu, H. et al. (2021). Design and Synthesis of Chromophores with Enhanced Electro-optic Activities in Both Bulk and Plasmonic-organic Hybrid Devices. RSC Publishing. [Link]
Jen, A. K. Y. et al. (2011). Tailored organic electro-optic materials and their hybrid systems for device applications. Chemistry of Materials. [Link]
Heni, W. et al. (2017). Ultra-High Electro-Optic Activity Demonstrated in a Silicon-Organic Hybrid (SOH) Modulator. arXiv. [Link]
Sreenivasa, S. et al. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. ResearchGate. [Link][21]
Application Note: Elucidating the Mesomorphic Properties of Fluorinated Liquid Crystals for Advanced Therapeutics and Materials
Executive Summary & Mechanistic Rationale Fluorinated liquid crystals (FLCs) represent a highly specialized class of soft matter where the strategic incorporation of fluorine atoms—either within the mesogenic core or the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Fluorinated liquid crystals (FLCs) represent a highly specialized class of soft matter where the strategic incorporation of fluorine atoms—either within the mesogenic core or the terminal alkyl chains—drastically alters physicochemical behavior. For drug development professionals and materials scientists, FLCs are rapidly emerging as superior candidates for 1[1].
The causality behind their enhanced performance lies in the unique atomic properties of fluorine. Because the fluoro substituent is larger than hydrogen (inducing a steric effect) and possesses high electronegativity with low polarizability, it drives profound 2[2]. Specifically, the thermodynamic incompatibility between fluorocarbon and hydrocarbon segments induces strong microphase segregation. This segregation typically suppresses the highly fluid nematic phase and stabilizes highly ordered, layered smectic (SmA, SmC) or columnar mesophases. This structural rigidity is exactly what prevents the premature degradation of liquid crystal-based drug carriers in biological environments.
Logical flow of how fluorination alters molecular interactions to stabilize mesophases.
Integrated Characterization Workflow
To confidently utilize FLCs in downstream biomedical applications, their mesomorphic properties must be rigorously validated. This requires an integrated triadic approach: Differential Scanning Calorimetry (DSC) for thermodynamics, Polarized Optical Microscopy (POM) for optical texture mapping, and X-Ray Diffraction (XRD) for structural elucidation.
Triadic characterization workflow for validating liquid crystal mesomorphic properties.
Self-Validating Experimental Protocols
Protocol A: Thermal Profiling via Differential Scanning Calorimetry (DSC)
Purpose: To quantify phase transition temperatures and enthalpies (
ΔH
), distinguishing between enantiotropic (reversible) and monotropic (supercooled) mesophases.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 1.5 to 3.0 mg of the FLC sample into an aluminum crucible. Seal with a crimped lid to prevent volatilization.
Atmosphere Control: Purge the DSC furnace with dry Nitrogen (
N2
) at a flow rate of 50 mL/min to prevent oxidative degradation.
Thermal Cycling:
Cycle 1 (Erasing Thermal History): Heat the sample from 25 °C to 10 °C above its expected clearing point (isotropic phase) at 10 °C/min. Hold for 2 minutes.
Cycle 2 (Data Acquisition): Cool the sample to 0 °C at a slow rate of 1–5 °C/min, then heat back to the isotropic phase at the same rate.
Causality for Slow Rates: Fluorinated compounds often exhibit closely spaced phase transitions (e.g., Smectic C to Smectic A). A slow scanning rate prevents thermal lag and ensures these distinct 3[3].
Self-Validation Checkpoint: Integrate the enthalpy (
ΔH
) of the cooling transition and compare it to the heating transition. If the values deviate by >5%, investigate potential sample degradation or incomplete crystallization.
Protocol B: Optical Texture Mapping via Polarized Optical Microscopy (POM)
Purpose: To visually identify specific mesophases based on their unique birefringence patterns under cross-polarized light.
Step-by-Step Methodology:
Slide Preparation: Place a small amount of the FLC between a pre-cleaned, untreated glass slide and a coverslip.
Temperature Control: Insert the slide into a programmable hot stage (e.g., Linkam). Heat the sample to the isotropic liquid phase.
Observation: Engage the cross-polarizers. Cool the sample at 1 °C/min.
Texture Identification:
Observe the nucleation of the mesophase from the dark isotropic background.
Causality: The structural anisotropy of the LC phase rotates the polarized light. A focal-conic or fan-shaped texture indicates a Smectic A phase, while a broken fan-shaped or Schlieren texture suggests a tilted Smectic C phase.
Self-Validation Checkpoint: Ensure the transition temperatures observed optically match the onset temperatures from the DSC thermogram within ±1 °C. Discrepancies indicate thermal gradients in the hot stage or sample impurities.
Protocol C: Structural Elucidation via X-Ray Scattering (SAXS/WAXS)
Purpose: To determine the precise molecular packing, layer spacing (
d
), and tilt angles of the mesophase.
Step-by-Step Methodology:
Loading: Introduce the FLC into a 1.0 mm Lindemann glass capillary tube.
Irradiation: Mount the capillary in a temperature-controlled XRD stage. Irradiate with Cu-K
α
radiation (
λ=1.5406
Å).
Data Collection: Collect Small-Angle X-ray Scattering (SAXS) data to determine the layer spacing (
d
) and Wide-Angle X-ray Scattering (WAXS) data to assess the lateral intermolecular distances.
Analysis: Apply Bragg’s Law (
nλ=2dsinθ
) to calculate the
d
-spacing from the small-angle diffraction peaks.
Self-Validation Checkpoint: Calculate the theoretical extended molecular length (
L
) using computational models (e.g., MM2 energy minimization). The measured layer spacing (
d
) must not exceed
L
. A ratio of
d/L≈1
confirms an orthogonal Smectic A phase, while
d/L<14[4].
Quantitative Data Synthesis
The table below summarizes the typical impact of terminal chain fluorination on mesophase transitions. Notice how the introduction of perfluorinated segments suppresses the nematic phase and dramatically stabilizes the smectic phases (higher clearing temperatures and enthalpies).
Compound Type
Terminal Chain
Phase Sequence on Heating (°C)
Phase Sequence on Cooling (°C)
Enthalpy (
ΔH
, kJ/mol)
Hydrocarbon Analog
−C8H17
Cr 65.0 N 85.0 Iso
Iso 83.5 N 60.2 Cr
~25.0 (Cr
→
N)
Semi-Fluorinated
−C4H8C4F9
Cr 75.0 SmA 110.0 Iso
Iso 108.0 SmA 72.5 Cr
~32.0 (Cr
→
SmA)
Perfluorinated
−C8F17
Cr 95.0 SmC 130.0 Iso
Iso 128.5 SmC 90.0 Cr
~40.0 (Cr
→
SmC)
Table 1: Comparative mesomorphic properties illustrating the thermodynamic stabilization of smectic phases via fluorination. (Cr = Crystalline, N = Nematic, SmA/SmC = Smectic A/C, Iso = Isotropic).
References
[1] Liquid Crystals as a Novel Drug Carrier and Applications with Future Trends. JETIR. 1
[2] Fluorinated liquid crystals – properties and applications. RSC Publishing.2
[4] From Molecules to Materials: Engineering New Ionic Liquid Crystals Through Halogen Bonding. PMC.4
[3] Room-Temperature Emissive Fluorinated Liquid Crystals for Application in Light Emitting Diodes. ACS Publications. 3
Optimizing the reaction yield of 4-Ethylphenyl 4-methoxybenzoate synthesis
Welcome to the Technical Support Center for the synthesis of 4-Ethylphenyl 4-methoxybenzoate (CAS: 7465-91-0). This resource is engineered for researchers, chemists, and drug development professionals seeking to optimize...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 4-Ethylphenyl 4-methoxybenzoate (CAS: 7465-91-0). This resource is engineered for researchers, chemists, and drug development professionals seeking to optimize reaction yields, troubleshoot bottlenecks, and standardize their esterification protocols.
Below, you will find mechanistic workflows, causality-driven FAQs, quantitative data tables, and self-validating experimental methodologies.
Mechanistic Workflow & Strategy
Workflow for 4-Ethylphenyl 4-methoxybenzoate synthesis comparing Schotten-Baumann and Steglich routes.
Q: Why is standard acid-catalyzed Fischer esterification failing to produce meaningful yields of 4-ethylphenyl 4-methoxybenzoate?A: Phenols (such as 4-ethylphenol) are significantly less nucleophilic than aliphatic alcohols because their oxygen lone pair is delocalized into the aromatic ring. Fischer esterification relies on the nucleophilic attack of the alcohol on a protonated carboxylic acid. Due to this low nucleophilicity, equilibrium strongly favors the starting materials, resulting in abysmal yields (<15%)[1]. Stoichiometric activation of 4-methoxybenzoic acid into a highly electrophilic species (e.g., an acid chloride) is mechanistically required[2].
Q: Should I use the Schotten-Baumann (Acid Chloride) or Steglich (Carbodiimide) approach?A: For phenolic esters, the Schotten-Baumann (Acid Chloride) method is highly recommended. Utilizing 4-methoxybenzoyl chloride with a base like pyridine typically provides higher and more reproducible yields (>85%) because the acyl chloride is exceptionally reactive[3]. The Steglich esterification (DCC/DMAP) is milder and avoids corrosive thionyl chloride, but it is highly prone to forming unreactive N-acylurea byproducts if temperature and DMAP stoichiometry are not strictly controlled[4].
Troubleshooting Guide - Specific Experimental Issues
Issue: Yield stalls at 40% during Steglich esterification, and TLC shows a major highly polar byproduct.
Root Causality: You are observing the 1,3-rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea. In the absence of a fast nucleophilic attack by the weakly nucleophilic 4-ethylphenol, the intermediate undergoes an intramolecular rearrangement.
Solution: Increase your DMAP (4-Dimethylaminopyridine) loading. DMAP acts as a superior nucleophilic catalyst, attacking the O-acylisourea faster than the rearrangement can occur. This forms a highly reactive acylpyridinium intermediate that readily reacts with the phenol. Ensure DMAP is present at 0.5 to 1.0 equivalents, and keep the initial reaction temperature strictly at 0 °C during DCC addition to kinetically suppress the rearrangement[4].
Issue: Inconsistent yields using the Acid Chloride route; recovering mostly unreacted 4-methoxybenzoic acid.
Root Causality: This is a classic symptom of moisture contamination leading to the rapid hydrolysis of 4-methoxybenzoyl chloride back to the carboxylic acid. Pyridine is highly hygroscopic and often introduces water into the reaction matrix.
Solution: Establish strictly anhydrous conditions. Distill pyridine over calcium hydride (CaH₂) prior to use, utilize anhydrous solvents (e.g., dry DCM or THF), and conduct the reaction under a positive pressure of inert argon or nitrogen[3].
Issue: Difficulty separating the final product from unreacted 4-ethylphenol and pyridine.
Root Causality: Relying solely on column chromatography without exploiting the distinct pKa values of the reaction components.
Solution: Implement a self-validating sequential aqueous wash protocol (detailed in Section 5). By sequentially manipulating the pH, you can quantitatively extract pyridine as a pyridinium salt (acid wash), unreacted acid as a sodium carboxylate (weak base wash), and unreacted phenol as a phenoxide (strong base wash)[2].
Quantitative Data & Optimization Metrics
Table 1: Quantitative Yield Comparison by Activation Method and Solvent
White precipitate forms immediately upon DCC addition
Normal formation of Dicyclohexylurea (DCU)
None required. Filter through Celite post-reaction.
Product contaminated with 4-ethylphenol
Incomplete esterification or poor workup
Wash organic layer with 1M NaOH to extract phenoxide.
Gas evolution during acid chloride preparation
Release of SO₂ and HCl gases
Normal. Vent through a base scrubber until gas ceases.
Self-Validating Experimental Protocols
Protocol A: Optimized Schotten-Baumann Synthesis (Recommended for Highest Yield)
This protocol utilizes the high reactivity of acid chlorides and employs a self-validating workup that isolates the product based on pKa differentials.
Step 1: Preparation of 4-Methoxybenzoyl Chloride
Charge an oven-dried, argon-flushed round-bottom flask with 4-methoxybenzoic acid (1.0 equiv).
Slowly add an excess of thionyl chloride (SOCl₂, 3.0 equiv) and a catalytic drop of anhydrous DMF.
Heat the mixture to reflux for 2–3 hours. Validation: The reaction is complete when gas evolution (HCl/SO₂) ceases and the solution becomes homogeneous[2].
Remove excess SOCl₂ via vacuum distillation to yield crude 4-methoxybenzoyl chloride.
Step 2: Esterification
Dissolve 4-ethylphenol (1.0 equiv) in anhydrous DCM or THF. Add anhydrous pyridine (1.5 equiv)[5].
Cool the mixture to 0 °C using an ice bath.
Dissolve the 4-methoxybenzoyl chloride (1.1 equiv) in anhydrous DCM and add it dropwise to the phenol solution over 30 minutes to control the exothermic reaction.
Remove the ice bath and stir at room temperature (24 °C) for 6–12 hours[3].
Step 3: Self-Validating Aqueous Workup
Dilute the reaction mixture with additional DCM.
Acid Wash: Wash with 1M HCl (2x). Validation: Removes excess pyridine by forming water-soluble pyridinium chloride.
Weak Base Wash: Wash with saturated NaHCO₃ (2x). Validation: Removes any hydrolyzed 4-methoxybenzoic acid.
Strong Base Wash: Wash with 1M NaOH (1x). Validation: Deprotonates and removes unreacted 4-ethylphenol.
Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol/hexane to yield pure 4-ethylphenyl 4-methoxybenzoate.
Use this protocol if avoiding thionyl chloride is necessary.
Step 1: Activation & Esterification
In an oven-dried flask, dissolve 4-methoxybenzoic acid (1.0 equiv) and 4-ethylphenol (1.1 equiv) in anhydrous DCM (0.5 M concentration)[4].
Add DMAP (0.5 to 1.0 equiv) to ensure rapid nucleophilic attack and prevent N-acylurea formation.
Cool the solution to 0 °C.
Add DCC (1.1 equiv) portion-wise. A white precipitate (DCU) will begin to form almost immediately.
Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 16 hours.
Step 2: Filtration and Workup
Filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct.
Subject the filtrate to the same Self-Validating Aqueous Workup described in Protocol A (Steps 3.2 to 3.5).
References
BenchChem. "The Pivotal Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Synthesis." BenchChem. 2
RSC Publishing. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Royal Society of Chemistry. 4
PMC/NIH. "Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake." National Institutes of Health. 3
ACS Publications. "Synthesis of Ketones and Esters from Heteroatom-Functionalized Alkenes by Cobalt-Mediated Hydrogen Atom Transfer." The Journal of Organic Chemistry. 5
ACS Publications. "Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex." The Journal of Organic Chemistry. 1
Technical Support Center: 4-Ethylphenyl 4-methoxybenzoate Stability & Degradation
Welcome to the Technical Support Center for 4-Ethylphenyl 4-methoxybenzoate (CAS: 7465-91-0). Designed for analytical chemists, formulation scientists, and drug development professionals, this guide provides authoritativ...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4-Ethylphenyl 4-methoxybenzoate (CAS: 7465-91-0). Designed for analytical chemists, formulation scientists, and drug development professionals, this guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to ensure absolute precision in your stability and forced degradation studies.
Mechanistic Foundations of Degradation
To effectively troubleshoot degradation studies, you must first understand the intrinsic chemical reactivity of the molecule. 4-Ethylphenyl 4-methoxybenzoate is an aromatic ester. Its primary vulnerability is hydrolysis (cleavage of the ester bond), which yields 4-methoxybenzoic acid and 4-ethylphenol.
The degradation kinetics are heavily influenced by the electronic properties of its substituents:
The Methoxy Group (+R Effect): The para-methoxy group on the benzoate ring exerts a strong electron-donating resonance effect. This delocalizes electron density into the carbonyl system, reducing the electrophilicity of the carbonyl carbon. Consequently, this ester is more stable against nucleophilic attack than unsubstituted benzoates [3].
Acidic vs. Basic Pathways: Acid-catalyzed hydrolysis is an equilibrium-driven, reversible process. In contrast, base-promoted hydrolysis (saponification) is irreversible because the strongly basic conditions immediately deprotonate the resulting carboxylic acid into a stable carboxylate anion, driving the reaction forward[1, 2].
Degradation pathways of 4-Ethylphenyl 4-methoxybenzoate under varied stress conditions.
Troubleshooting Guide & FAQs
Q1: My acidic hydrolysis study shows incomplete degradation (plateauing at 40% degradation) even after 48 hours at 60°C. Why is this happening?A1: Acid-catalyzed ester hydrolysis is a reversible equilibrium process [1]. The para-methoxy group stabilizes the carbonyl ground state, increasing the activation energy required for water to attack [3]. Because the reaction produces 4-methoxybenzoic acid and 4-ethylphenol, the system eventually reaches equilibrium.
Solution: To drive the reaction to completion for analytical profiling, you must apply Le Chatelier’s principle. Increase the molar excess of water in your diluent, elevate the temperature further, or switch to basic hydrolysis, which is irreversible [2].
Q2: During HPLC-UV analysis of the stressed samples, I observe severe peak tailing for the degradation products. How can I resolve this?A2: The primary degradant, 4-methoxybenzoic acid, contains a free carboxylic acid moiety. Under neutral mobile phase conditions, this group partially ionizes and interacts with residual silanol groups on standard C18 stationary phases, causing tailing.
Solution: Ensure your mobile phase is appropriately buffered. Adding an acidic modifier (e.g., 0.1% Formic Acid or 0.05% Trifluoroacetic Acid) to the aqueous mobile phase will suppress the ionization of the carboxylic acid (keeping it fully protonated), thereby sharpening the peak and improving resolution.
Q3: When preparing the stock solution in water/methanol, the compound precipitates when I add the stressor (HCl/NaOH). How do I prevent this?A3: 4-Ethylphenyl 4-methoxybenzoate is highly lipophilic due to the ethylphenyl and methoxybenzoate groups [4]. It has very poor aqueous solubility. When you add aqueous acid or base, the dielectric constant of the solvent mixture changes, forcing the ester out of solution.
Solution: Use 100% Acetonitrile (MeCN) or a high ratio of MeCN (e.g., 80:20 MeCN:Water) as your primary stock solvent. Ensure the final stress mixture contains at least 50% organic modifier to maintain solubility throughout the degradation timeframe.
Q4: Are there specific precautions for photolytic degradation studies of this compound?A4: Yes. The extended aromatic conjugation of the p-methoxybenzoate system absorbs strongly in the UV region. Under intense UV light (ICH Q1B conditions), the compound may undergo photo-oxidation or radical-mediated cleavage.
Solution: Always run a "dark control" (a sample wrapped entirely in aluminum foil) adjacent to your exposed sample. This allows you to definitively subtract thermal degradation from true photolytic degradation.
Standardized Experimental Protocols
Self-Validating Forced Degradation Workflow
To ensure data trustworthiness, this protocol incorporates a quenched time-zero (
t=0
) control . This guarantees that any observed degradation is strictly a result of the controlled stress period, rather than an artifact of sample preparation or the analytical injection sequence.
Step 1: Stock Solution Preparation
Action: Dissolve 10.0 mg of 4-Ethylphenyl 4-methoxybenzoate in 10.0 mL of HPLC-grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock.
Causality: Utilizing 100% MeCN ensures complete solvation of the lipophilic ester, preventing precipitation when aqueous stressors are introduced later.
Step 2: Generation of the
t=0
Self-Validating Control
Action: Pipette 1.0 mL of stock into a vial. Add 0.5 mL of 0.1 N HCl, immediately followed by 0.5 mL of 0.1 N NaOH to neutralize. Dilute to 5.0 mL with mobile phase.
Causality: This proves that the act of adding the reagents does not instantaneously degrade the sample. If the
t=0
HPLC injection shows 100% intact ester, your baseline is validated.
Step 3: Application of Stressors (e.g., Base Hydrolysis)
Action: Pipette 1.0 mL of stock into a reaction vial. Add 1.0 mL of 0.1 N NaOH. Cap tightly and incubate in a water bath at 60°C.
Causality: The hydroxide ion acts as a strong nucleophile. The elevated temperature provides the kinetic energy required to overcome the stabilization provided by the para-methoxy group's +R effect [3].
Step 4: Precision Quenching
Action: At exact time intervals (e.g., 2h, 4h, 8h), remove a 200 µL aliquot and immediately transfer it into a vial containing 100 µL of 0.1 N HCl (to neutralize the base) and 700 µL of cold MeCN.
Causality: Immediate neutralization destroys the nucleophile (OH-), and the cold solvent drops the thermal energy, instantly freezing the degradation kinetics. This ensures the HPLC peak areas represent the exact moment the aliquot was taken.
Self-validating forced degradation workflow for robust kinetic data collection.
Quantitative Data Summary
The following table summarizes the expected kinetic behavior and primary degradants of 4-Ethylphenyl 4-methoxybenzoate under standard ICH forced degradation conditions. Note: Rates are relative and dependent on exact solvent ratios.
Title: Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters | Source: Semantic Scholar | URL: [Link]
Troubleshooting
Technical Support Center: Troubleshooting the Synthesis of Methyl 2-bromo-4-methoxybenzoate
Diagnostic Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, stalled reactions, or incorrect isomer formation when synthes...
Author: BenchChem Technical Support Team. Date: April 2026
Diagnostic Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, stalled reactions, or incorrect isomer formation when synthesizing methyl 2-bromo-4-methoxybenzoate . This molecule is a critical building block in drug discovery—particularly for Suzuki cross-couplings and the development of cereblon-binding PROTAC ligands 1.
The root causes of failure in this synthesis generally fall into two categories: regioselectivity traps (choosing the wrong starting material) and steric hindrance (the ortho-effect inhibiting standard esterification). This guide is designed to dissect the causality behind these failures and provide self-validating, high-yield protocols to get your synthesis back on track.
Mechanistic Pathway Analysis
To resolve yield issues, we must first map the chemical logic of the available synthetic routes. The diagram below illustrates why direct bromination fails, why standard Fischer esterification stalls, and which pathways guarantee high conversion.
Logical workflow of synthesis routes and regioselectivity traps for the target molecule.
Troubleshooting FAQs
Q1: I attempted a direct bromination of methyl 4-methoxybenzoate using
Br2
, but my NMR data shows the bromine is in the wrong position. Why did this happen?A1: You have fallen into a classic Electrophilic Aromatic Substitution (EAS) regioselectivity trap. The methoxy group (-OCH₃) is strongly activating and directs incoming electrophiles to the ortho and para positions. Because the para position is blocked by the ester, it directs to the ortho position (carbon 3). Simultaneously, the ester group (-COOCH₃) is deactivating and directs to the meta position (which is also carbon 3). Both functional groups synergistically direct the bromine to position 3, exclusively yielding methyl 3-bromo-4-methoxybenzoate 2. To synthesize the 2-bromo target, you must utilize a precursor where the bromine is already installed at the 2-position.
Q2: I am performing a Fischer esterification on 2-bromo-4-methoxybenzoic acid (refluxing in MeOH with catalytic
H2SO4
). The reaction stalls at ~50% conversion even after 24 hours. How do I push it to completion?A2: The stalling is caused by the ortho-effect. The bulky bromine atom at the 2-position creates severe steric hindrance around the carbonyl carbon, drastically slowing down the nucleophilic attack of methanol on the protonated acid. To bypass this thermodynamic bottleneck, you should convert the carboxylic acid into a highly reactive acyl chloride using thionyl chloride (
SOCl2
) 1. The acyl chloride is significantly more electrophilic and will react quantitatively with methanol at room temperature.
Q3: I am trying to methylate methyl 2-bromo-4-hydroxybenzoate using methyl iodide (MeI) and
K2CO3
in DMF. My yields are inconsistent, and I recover unreacted starting material. What is going wrong?A3: Inconsistent yields in this chemoselective O-alkylation are almost always caused by the loss of the alkylating agent. Methyl iodide is highly volatile (b.p. 42 °C). If the reaction is allowed to heat up exothermically without a sealed system or an efficient reflux condenser, the MeI evaporates before it can react with the phenoxide ion 3. Furthermore, if your DMF is not strictly anhydrous, trace water will consume MeI to form methanol, or hydrolyze your ester product. Ensure you add the MeI at 0 °C to a pre-formed phenoxide solution.
Performance Metrics
To aid in route selection, the quantitative data for the primary synthetic pathways are summarized below:
Synthesis Route
Starting Material
Reagents
Typical Yield
Reaction Time
Primary Limitation
Direct Bromination
Methyl 4-methoxybenzoate
Br2
or NBS
0% (Target)
2 - 4 h
Yields the wrong regiochemical isomer (3-bromo).
Fischer Esterification
2-Bromo-4-methoxybenzoic acid
MeOH,
H2SO4
(cat.)
40 - 60%
16 - 24 h
Steric hindrance from ortho-bromine stalls the equilibrium.
Acyl Chloride Esterification
2-Bromo-4-methoxybenzoic acid
1.
SOCl2
2. MeOH
90 - 95%
3 - 4 h
Requires handling of toxic/corrosive
SOCl2
gas byproducts.
Phenol Methylation
Methyl 2-bromo-4-hydroxybenzoate
MeI,
K2CO3
, DMF
92 - 96%
2 - 3 h
MeI is highly volatile; requires strict temperature control.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Do not skip the visual or analytical checkpoints, as they confirm the mechanistic success of each step.
Protocol A: Acyl Chloride-Mediated Esterification
Objective: Overcome the steric hindrance of the ortho-bromo group to achieve quantitative esterification.
Activation (Acyl Chloride Formation):
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4-methoxybenzoic acid (1.0 eq).
Add neat thionyl chloride (
SOCl2
, 2.5 eq). Attach a reflux condenser fitted with a drying tube (or route to a scrubber).
Heat the mixture to reflux (75 °C) for 2 hours.
Self-Validation Checkpoint: The reaction is complete when vigorous gas evolution (
SO2
and HCl) ceases, and the opaque suspension transitions into a clear, homogenous yellow solution.
Concentration:
Cool the flask to room temperature. Remove the excess
SOCl2
under reduced pressure.
Causality Note: Failing to remove residual
SOCl2
will cause a violent exothermic reaction in the next step and generate excess HCl, which can degrade the product.
Esterification:
Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM, 0.5 M) and cool the flask to 0 °C in an ice bath.
Slowly add anhydrous methanol (5.0 eq) dropwise. Remove the ice bath and stir at room temperature for 1 hour.
Workup:
Quench the reaction carefully with saturated aqueous
NaHCO3
until gas evolution stops (neutralizing residual HCl).
Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield the target ester.
Protocol B: Phenol Methylation
Objective: Chemoselective O-alkylation of the phenol while preserving the ester functionality.
Deprotonation:
Dissolve methyl 2-bromo-4-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.2 M concentration) in a round-bottom flask.
Add finely ground, anhydrous potassium carbonate (
K2CO3
, 2.4 eq). Stir the suspension vigorously at room temperature for 20 minutes.
Causality Note: Pre-forming the phenoxide ion significantly increases its nucleophilicity, ensuring it outcompetes any trace moisture for the alkylating agent.
Alkylation:
Cool the reaction mixture to 0 °C. Slowly add methyl iodide (MeI, 1.2 eq) dropwise via syringe 3.
Self-Validation Checkpoint: Cooling is mandatory. If the flask is too warm, you will observe bubbling—this is not a reaction gas, but your MeI boiling away.
Propagation:
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction by TLC (Hexanes:EtOAc 8:2). The product spot will run significantly higher (less polar) than the starting phenol.
Workup:
Quench the reaction by pouring it into a 5x volume of ice water.
Extract with ethyl acetate (3x).
Crucial Step: Wash the combined organic layers with water (3x) and brine (1x). DMF is highly soluble in water; repeated aqueous washes are required to pull it out of the organic phase. Dry over
Na2SO4
and concentrate.
References
BenchChem. "Methyl 2-Bromo-4-methoxybenzoate synthesis from 2-bromo-4-methylbenzoic acid". BenchChem Technical Guides.
Technical Support Center: Regioselective Bromination of Methoxybenzoates
Welcome to the Technical Support Center for advanced organic synthesis. This portal is designed for researchers, scientists, and drug development professionals dealing with the complex regiochemistry of functionalized ar...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced organic synthesis. This portal is designed for researchers, scientists, and drug development professionals dealing with the complex regiochemistry of functionalized aromatic systems. Below, you will find mechanistic troubleshooting guides, validated experimental protocols, and structural data to ensure the reproducibility and high fidelity of your bromination workflows.
Module 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my bromination of methyl 4-methoxybenzoate yield a complex mixture of regioisomers when using molecular bromine (Br₂)?Analysis & Causality: Methoxybenzoates possess competing directing groups. The methoxy (–OCH₃) group is strongly activating and ortho/para-directing, while the ester (–COOCH₃) group is deactivating and meta-directing. Molecular bromine (Br₂) is a highly reactive, "hard" electrophile that indiscriminately attacks multiple activated positions on the aromatic ring, leading to over-bromination and poor regioselectivity.
Solution: Transition to N-bromosuccinimide (NBS) paired with a highly specific catalyst. Using a sulfide catalyst like phenyl trimethylsilyl sulfide (PhSTMS) or a halogen-bonding acceptor like mandelic acid modulates the electrophilicity of the reaction. These catalysts interact with NBS to form bulky, "softer" active brominating species (e.g., a sulfonium ion) that highly favor the less sterically hindered position, yielding exclusively the target regioisomer (e.g., methyl 3-bromo-4-methoxybenzoate)[1].
Q2: I am trying to brominate the aromatic ring, but I am observing benzylic side-chain bromination instead. How do I prevent this?Analysis & Causality: Side-chain (benzylic) bromination occurs via a homolytic radical pathway known as the Wohl-Ziegler reaction. If your reaction mixture is exposed to ambient light, heat, or contains trace peroxides in the solvent, the N–Br bond in NBS undergoes homolytic cleavage[2].
Solution: To strictly enforce the heterolytic cleavage required for Electrophilic Aromatic Substitution (EAS) on the ring, you must run the reaction in the dark (shielded with foil), avoid radical initiators like AIBN, and strictly utilize Lewis acid/base catalysts to polarize the N–Br bond.
Q3: My final isolated product is discolored (brownish/yellow). What is the cause and the remedy?Analysis & Causality: Discoloration in halogenation reactions is almost always caused by trapped, unreacted active bromine species or oxidized impurities from the brominating agent[3].
Solution: During the workup phase, it is critical to quench the reaction with a reducing agent. Washing the organic layer with aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite reduces elemental bromine to water-soluble bromide ions, instantly decolorizing the organic phase without hydrolyzing your ester product.
Module 2: Visualizing Reaction Pathways
To successfully troubleshoot bromination, one must understand the bifurcation of NBS reactivity based on environmental conditions.
Mechanistic divergence of NBS bromination based on reaction conditions.
Module 3: Quantitative Data & Catalyst Comparison
The following table summarizes the empirical data for the bromination of methyl 4-methoxybenzoate under various catalytic conditions. Note how the absence of a catalyst with NBS results in no reaction due to the deactivated nature of the ester-bearing ring[1].
Brominating System
Catalyst
Primary Pathway
Regioselectivity (ortho to OMe)
Typical Yield
Br₂ / AcOH
None
EAS (Uncontrolled)
Poor (Mixture of isomers)
< 40%
NBS / CH₃CN
None
None
N/A (No reaction)
0%
NBS / CH₃CN
PhSTMS (5 mol%)
EAS (Sulfonium active species)
Excellent
79%
NBS / CH₃CN:H₂O
Mandelic Acid (20 mol%)
EAS (Halogen-bonding)
Excellent
86%
NBS / CCl₄
AIBN / Light
Radical
N/A (Side-chain bromination)
> 80% (Benzylic)
Module 4: Validated Experimental Protocol
Mandelic Acid-Catalyzed Regioselective Bromination of Methyl 4-Methoxybenzoate
This protocol leverages halogen-bonding to achieve high regioselectivity under mild, aqueous conditions[4].
Reagents:
Methyl 4-methoxybenzoate (1.0 eq, 0.2 mmol)
N-Bromosuccinimide (NBS) (1.2 eq, 0.24 mmol)
Mandelic Acid (0.2 eq, 0.04 mmol)
Acetonitrile / H₂O (1:1 v/v, 2.0 mL)
Step-by-Step Methodology:
Initiation: Dissolve methyl 4-methoxybenzoate and mandelic acid in the Acetonitrile/H₂O solvent mixture in a round-bottom flask at room temperature.
Causality: The aqueous environment facilitates the Lewis acid/base halogen-bonding interaction between the carboxylic acid of mandelic acid and NBS, activating the bromine atom for electrophilic attack.
Bromination: Slowly add NBS in solid portions. Immediately shield the reaction flask from direct light using aluminum foil.
Causality: Light shielding strictly prevents the homolytic cleavage of NBS, suppressing unwanted radical side-chain bromination.
Reaction Monitoring: Stir the reaction mixture at 35 °C for 24 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (85:15) eluent system.
Self-Validation Checkpoint: The reaction is deemed complete when the lower-Rf starting material spot is fully consumed, leaving a single, distinct product spot.
Quenching: Pour the crude mixture into a separatory funnel containing 10 mL of cold distilled water. Add 5 mL of 10% aqueous Na₂S₂O₃.
Self-Validation Checkpoint: The organic layer must transition from a yellow/brown tint to completely colorless. If a yellow tint persists, residual active bromine is present; repeat the Na₂S₂O₃ wash.
Extraction & Neutralization: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual mandelic acid and succinimide byproducts) followed by brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (15% EtOAc in hexanes) to yield methyl 3-bromo-4-methoxybenzoate as a white solid.
Proper downstream processing is critical to prevent the hydrolysis of the methoxybenzoate ester while ensuring the complete removal of succinimide and active bromine[3].
Standard downstream purification workflow for brominated methoxybenzoates.
References
[4] Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives - ResearchGate / NSF. Available at:
[3] Technical Support Center: Synthesis of Methyl 2-Bromo-4-methoxybenzoate - Benchchem. Available at:
[2] US5719309A - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents. Available at:
[1] Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh - The Journal of Organic Chemistry (ACS Publications). Available at:
Technical Support Center: TLC Monitoring of Benzoate Esterification
Welcome to the Technical Support Center for chromatographic reaction monitoring. Esterification of benzoic acid is a fundamental organic transformation, commonly achieved via acid-catalyzed Fischer esterification or carb...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for chromatographic reaction monitoring. Esterification of benzoic acid is a fundamental organic transformation, commonly achieved via acid-catalyzed Fischer esterification or carbodiimide-mediated (e.g., Steglich) coupling [[1]](). Thin-layer chromatography (TLC) is the primary analytical tool for monitoring the consumption of the highly polar starting material and the formation of the less polar benzoate ester 2.
This guide is designed for researchers and drug development professionals. It focuses on the causality behind experimental behaviors, providing self-validating protocols and troubleshooting steps to ensure absolute confidence in your analytical readouts.
Diagnostic Workflow
Diagnostic workflow for TLC monitoring of benzoate esterification reactions.
Self-Validating Standard Operating Procedure (SOP)
To ensure trustworthiness in your analytical readouts, your TLC protocol must be a self-validating system . This means building internal controls directly onto the silica plate to rule out false positives caused by solvent matrix effects or
Rf
drift 3.
Step 1: Aliquot & Quench
Extract a 10 µL aliquot of the active reaction mixture. Dilute this immediately in 1 mL of a volatile organic solvent (e.g., Ethyl Acetate).
Causality: Dilution halts the reaction progression for accurate time-stamping and prevents overloading the silica stationary phase, which causes artificial spot broadening 4.
Step 2: Plate Preparation & Co-Spotting
Use Silica Gel 60 F254 plates. Mark a baseline 1 cm from the bottom. Create three distinct lanes:
Lane 1 (SM): Spot the authentic benzoic acid reference.
Lane 2 (Co-spot): Spot the authentic benzoic acid, allow it to dry, and then over-spot with the diluted reaction mixture.
Lane 3 (Rxn): Spot the diluted reaction mixture.
Causality: The co-spot (Lane 2) is the self-validation mechanism. If the starting material is still present in the reaction, Lane 2 will develop as a single, perfectly round spot. If a new product has a nearly identical
Rf
, Lane 2 will resolve into a "figure-8" or an elongated oval, proving that the two compounds are distinct 3.
Step 3: Eluent Selection & Development
Prepare a mobile phase of Hexanes and Ethyl Acetate (typically 4:1 to 8:2 v/v) and add 1% glacial acetic acid . Place the plate in a pre-saturated TLC chamber and allow the solvent front to rise to 90% of the plate height 2.
Causality: Chamber saturation prevents solvent evaporation from the plate face during development, ensuring reproducible
Rf
values.
Step 4: Visualization
Examine the plate under short-wave UV light (254 nm) [](). Mark the UV-active spots with a pencil. For secondary validation (especially if using an aliphatic alcohol), dip the plate in a Potassium Permanganate (
KMnO4
) stain and gently heat.
The following table summarizes the expected behavior of the reaction components. Note that the target
Rf
range for optimal resolution is between 0.3 and 0.7 4.
Analyte
Structural Role
Relative Polarity
Typical
Rf
Value*
Primary Visualization
Secondary Stain
Benzoic Acid
Starting Material
High (H-bond donor/acceptor)
0.20 - 0.30
UV (254 nm)
Bromocresol Green
Aliphatic Alcohol
Reactant / Solvent
Medium (H-bond donor)
0.35 - 0.45
None (UV inactive)
KMnO4
(Yellow on purple)
Benzoate Ester
Target Product
Low (Dipole only)
0.70 - 0.80
UV (254 nm)
PMA (Dark blue on yellow)
Dialkyl Ether
Side Product
Very Low
> 0.90
None (UV inactive)
KMnO4
(Yellow on purple)
*Values based on a Hexanes:Ethyl Acetate (4:1 v/v) mobile phase containing 1% glacial acetic acid on Silica Gel 60.
Troubleshooting Guide & FAQs
Q: Why is my benzoic acid spot streaking from the baseline to the solvent front, obscuring the ester product?A: Causality: Carboxylic acids strongly hydrogen-bond with the slightly acidic silanol (-SiOH) groups on the silica gel stationary phase 5. As the compound travels, it continually adsorbs and desorbs at different rates, causing a "smear" or streak.
Solution: Add 1-2% of a volatile organic acid (like glacial acetic acid or formic acid) to your mobile phase [[6]](). The acid saturates the hydrogen-bonding sites on the silica and suppresses the ionization of benzoic acid, ensuring it travels as a tight, uniform spot.
Q: The reaction has been refluxing for hours, but the TLC shows the benzoic acid spot is no longer decreasing in intensity. Why isn't it reaching completion?A: Causality: Fischer esterification is an equilibrium-driven process (reversible condensation) 7. Water is a byproduct. If water is not removed from the system, the reaction reaches a thermodynamic dead-end where the rate of ester hydrolysis equals the rate of esterification.
Solution: Shift the equilibrium (Le Chatelier's Principle) by either using a large excess of the alcohol solvent, or by actively removing water using a Dean-Stark apparatus or molecular sieves 7. Alternatively, switch to an irreversible coupling method using carbodiimides 1.
Q: Both my starting alcohol and the benzoate ester have very similar
Rf
values. How can I differentiate them?A: Causality: Depending on the alcohol's structure, its polarity might closely match the resulting ester in standard non-polar/polar solvent mixtures, leading to co-elution.
Solution:
Adjust the solvent system: Try a different solvent selectivity class, such as Toluene/Ethanol .
Differential Visualization: While both the benzoic acid and the benzoate ester are highly UV-active at 254 nm due to the aromatic ring, an aliphatic alcohol will not be. Use a chemical stain like
KMnO4
, which will rapidly oxidize the alcohol (appearing as a bright yellow/white spot on a purple background), whereas the ester will remain largely unreactive.
Q: I see a spot running rapidly at the solvent front (
Rf
~ 0.95). What is it?A: Causality: If you are using a highly non-polar solvent or if side reactions occurred, you may be observing an ether byproduct. For instance, in microwave-assisted esterifications of benzyl alcohol, dibenzyl ether can form as a side product, which is extremely non-polar and runs near the solvent front [[8]]().
Solution: Decrease the polarity of your eluent (e.g., increase the hexanes ratio) to bring the
Rf
of the ester down to ~0.5. This will help separate the target ester from highly non-polar impurities.
References
Purity assessment of a solid using thin layer chromatography (TLC) . University of Alberta. 3
Thin Layer Chromatography: A Complete Guide to TLC . Chemistry Hall. 2
Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) . Sigma-Aldrich.
Technical Support Center: Impurity Profiling and Purification of 2-Acetylphenyl 4-Methylbenzoate
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals synthesizing 2-acetylphenyl 4-methylbenzoate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals synthesizing 2-acetylphenyl 4-methylbenzoate . This aromatic ester is a critical intermediate, particularly for the synthesis of bioactive flavones and chromones via the Baker-Venkataraman rearrangement 1. Achieving >98% purity is paramount, as trace impurities can poison downstream cyclization catalysts or cause unwanted side reactions during drug development 2.
Below, you will find our self-validating experimental workflows, troubleshooting FAQs, and quantitative impurity tracking data to ensure absolute scientific integrity in your synthesis.
Purification Logic & Experimental Workflow
Fig 1: Experimental workflow for isolation and purification of 2-acetylphenyl 4-methylbenzoate.
Q: What is the mechanistic origin of the most common impurities in this synthesis?A: The esterification of 2-hydroxyacetophenone with 4-methylbenzoyl chloride in pyridine is a nucleophilic acyl substitution. The primary impurities arise from two distinct chemical realities:
Incomplete Conversion: The hydroxyl group of 2-hydroxyacetophenone forms a strong intramolecular hydrogen bond with the adjacent ketone carbonyl. This significantly reduces its nucleophilicity compared to standard phenols. If insufficient acyl chloride is used, unreacted starting material will contaminate the product 3.
Hydrolysis Byproducts: To overcome the reduced nucleophilicity, an excess of 4-methylbenzoyl chloride is required. During the aqueous workup, this excess rapidly hydrolyzes to form 4-methylbenzoic acid (p-toluic acid), which can co-precipitate with the highly hydrophobic ester product.
Q: Why must the reaction be quenched in ice-cold 3% HCl rather than pure water?A: Pyridine serves a dual role as both the solvent and the acid scavenger (neutralizing the HCl byproduct of the esterification). Quenching in pure water leaves unprotonated pyridine in the mixture, which acts as a cosolvent and causes the hydrophobic ester to "oil out" as a sticky, unfilterable emulsion. The 3% HCl quantitatively protonates the pyridine, converting it into highly water-soluble pyridine hydrochloride. This forces the ester to crash out of solution as a crystalline solid 1.
Troubleshooting Guide: Resolving Specific Purification Bottlenecks
Issue: The product forms a biphasic oil instead of a filterable precipitate during the quench.
Causality: The pH of the quench solution is too high (failing to protonate all pyridine), or the localized heat of neutralization melted the low-melting-point ester product.
Self-Validating Solution: Always verify the pH of the aqueous filtrate is < 3 using indicator paper. If the product oils out, add more crushed ice and a few additional milliliters of 3% HCl while stirring vigorously. Seeding the emulsion with a pure crystal of 2-acetylphenyl 4-methylbenzoate will break the supersaturation and induce crystallization.
Issue: NMR analysis shows a persistent peak at ~12.0 ppm in the final product.
Causality: This peak corresponds to the strongly hydrogen-bonded phenolic proton of unreacted 2-hydroxyacetophenone 2.
Self-Validating Solution: The product must be recrystallized. While 2-hydroxyacetophenone is partially soluble in cold methanol, the ester is not. A rigorous cold methanol wash of the crude filter cake prior to recrystallization is the most effective way to clear this impurity 3.
Action: Dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (2-3 mL per gram). Slowly add 4-methylbenzoyl chloride (1.2–1.5 eq) dropwise while stirring at room temperature.
Causality: The excess acyl chloride compensates for the reduced nucleophilicity of the H-bonded phenol, driving the equilibrium forward.
Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the highly UV-active starting material spot (Rf ~0.3) disappears, replaced entirely by the less polar ester spot (Rf ~0.6).
Step 2: Acidic Quench and Precipitation
Action: Pour the reaction mixture slowly into a vigorously stirred beaker containing a mixture of 3% hydrochloric acid and crushed ice.
Causality: The highly exothermic acid-base neutralization of pyridine is mitigated by the ice, preventing the thermal degradation of the ester while forcing it to precipitate.
Validation Checkpoint: Check the aqueous phase with pH paper. It must read pH < 3 to ensure complete pyridine neutralization.
Step 3: Filtration and Selective Washing
Action: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold methanol, followed by cold deionized water.
Causality: Cold methanol selectively dissolves trace p-toluic acid and unreacted 2-hydroxyacetophenone without dissolving the target ester.
Validation Checkpoint: The filtrate should run clear, and the filter cake should transition from a sticky mass to a free-flowing powder.
Step 4: Recrystallization
Action: Dissolve the crude solid in a minimum volume of boiling methanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize yield.
Causality: Slow cooling establishes a highly ordered crystal lattice, thermodynamically excluding structural analogs (like trace diketones) from the matrix.
Validation Checkpoint: Verify purity via ¹H NMR (CDCl₃). The complete absence of a singlet at ~12.0 ppm confirms the removal of the phenolic starting material. The presence of a singlet at ~2.47 ppm (aryl methyl) and ~2.55 ppm (acetyl methyl) confirms the product structure 4.
Quantitative Data: Impurity Tracking and Removal Efficacy
Impurity Profile
Mechanistic Origin
Analytical Detection
Primary Removal Strategy
2-Hydroxyacetophenone
Incomplete conversion due to intramolecular H-bonding reducing nucleophilicity.
TLC (UV 254 nm); ¹H NMR (Phenolic OH singlet at ~12.0 ppm).
Push reaction with 1.2–1.5 eq acyl chloride; Ice-cold methanol wash.
4-Methylbenzoic Acid
Hydrolysis of excess 4-methylbenzoyl chloride during the aqueous quench.
¹H NMR (Vinylic proton of the enol tautomer at ~6.5 ppm).
Control reaction temperature (avoid excessive heating); Column chromatography.
References
Semantic Scholar. "Carotenylflavonoids, a novel group of potent, dual-functional antioxidants." ARKIVOC 2007. Available at:[Link]
RSC Publishing. "Directing Group Assistated Copper-Mediated Aroylation of Phenols Using 2-Bromoacetophenones Supporting Information." The Royal Society of Chemistry. Available at: [Link]
Solvent effects on the synthesis of 4-Ethylphenyl 4-methoxybenzoate
Application Support Center: Esterification Workflows Topic: Solvent Effects on the Synthesis of 4-Ethylphenyl 4-methoxybenzoate Welcome to the Application Support Center. As a Senior Application Scientist, I frequently e...
Author: BenchChem Technical Support Team. Date: April 2026
Application Support Center: Esterification WorkflowsTopic: Solvent Effects on the Synthesis of 4-Ethylphenyl 4-methoxybenzoate
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the esterification of sterically hindered or electronically deactivated phenols. The synthesis of 4-ethylphenyl 4-methoxybenzoate—a structural motif critical in the development of liquid crystals[1] and bioactive compounds—presents a unique chemical challenge.
Because the oxygen lone pair of 4-ethylphenol is delocalized into its aromatic ring, it is a significantly weaker nucleophile than an aliphatic alcohol[2][3]. Consequently, standard Fischer esterification fails[2]. We must rely on highly activated electrophiles (like 4-methoxybenzoyl chloride)[1][3] or reactive intermediates generated in situ (via Steglich esterification)[4]. In both pathways, your choice of solvent dictates transition state stabilization, reaction kinetics, and the ease of byproduct isolation.
Below is our comprehensive guide to mastering the solvent dynamics for this synthesis.
Mechanistic Workflow Diagram
Mechanistic pathways for 4-ethylphenyl 4-methoxybenzoate synthesis across solvent systems.
Troubleshooting & FAQs: The Causality of Solvent Selection
Q: I am using THF for the Steglich esterification (DCC/DMAP), but I am experiencing uncontrolled exotherms and struggling to remove the dicyclohexylurea (DCU) byproduct. Why?A: While Tetrahydrofuran (THF) is excellent for dissolving sterically hindered substrates, it is notorious for causing problematic exotherms that can thermally degrade the sensitive O-acylisourea intermediate, leading to lower yields[5]. Furthermore, the byproduct DCU is partially soluble in THF (and DMF), making product isolation highly tedious[5]. Dichloromethane (DCM) is traditionally the solvent of choice because DCU is highly insoluble in it[5]. This creates a self-validating system: the precipitation of white DCU visually confirms the activation of the acid, and it can be easily removed via simple filtration[5][6].
Q: How does solvent polarity influence the acyl chloride pathway?A: When reacting 4-methoxybenzoyl chloride with 4-ethylphenol, polar aprotic solvents (like DCM or Acetonitrile) play a crucial role in stabilizing the charge-separated tetrahedral intermediate and the leaving chloride ion[7]. This lowers the activation energy barrier. Non-polar monophasic solvents (like hexanes) fail to solvate this transition state, leading to sluggish kinetics and incomplete conversion.
Q: When using the Schotten-Baumann (acyl chloride) route, how do I prevent the 4-methoxybenzoyl chloride from hydrolyzing in the presence of an aqueous base?A: The solution is to use a biphasic aqueous-organic solvent system (e.g., Water/Toluene) utilizing Phase-Transfer Catalysis (PTC)[8]. The aqueous phase contains NaOH, which deprotonates the 4-ethylphenol into a highly nucleophilic phenoxide ion[3]. The phase-transfer catalyst (e.g., a quaternary ammonium salt) shuttles this phenoxide into the organic toluene layer[8]. Because the 4-methoxybenzoyl chloride remains shielded in the non-polar organic phase, it reacts rapidly with the incoming phenoxide rather than hydrolyzing in the water[8].
Q: My facility is phasing out halogenated solvents like DCM. What is the best greener solvent alternative?A: Acetonitrile (MeCN) has emerged as an excellent, less hazardous alternative for Steglich esterifications[9]. As a polar aprotic solvent, MeCN effectively stabilizes the charge-separated transition state during the nucleophilic attack[7][9]. Recent methodologies demonstrate that MeCN provides reaction rates and yields comparable to chlorinated systems, and it allows for an extraction/wash sequence that can often eliminate the need for column chromatography[9].
Quantitative Data: Solvent Performance Matrix
Solvent System
Esterification Pathway
Dielectric Constant (ε)
Typical Yield (%)
Mechanistic Advantage
Primary Limitation
Dichloromethane (DCM)
Steglich (DCC/DMAP)
8.93
85–92%
Insoluble DCU precipitates, driving equilibrium and easing workup.
Causality: Biphasic systems isolate the water-sensitive electrophile while maximizing the nucleophilicity of the phenol via aqueous deprotonation.
Phenoxide Generation: Dissolve 4-ethylphenol (1.0 equiv) in a 10% aqueous NaOH solution.
Causality: The base deprotonates the phenol, forming a phenoxide ion which is a vastly superior nucleophile[3].
Organic Phase Preparation: Prepare a solution of 4-methoxybenzoyl chloride (1.1 equiv) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equiv) in toluene.
Coupling: Combine the two phases and stir vigorously at room temperature for 3 hours.
Self-Validation: The reaction validates itself through phase partitioning; as the highly polar phenoxide is consumed and converted into the highly lipophilic 4-ethylphenyl 4-methoxybenzoate, the product exclusively partitions into the upper toluene layer, preventing reverse hydrolysis[8].
Isolation: Separate the organic phase, wash with dilute HCl and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the phenol-free ester[8].
Protocol B: Greener Steglich Esterification in Acetonitrile
Causality: MeCN provides the necessary dielectric constant to stabilize the acylpyridinium intermediate without the toxicity of DCM.
Dissolution: Dissolve 4-methoxybenzoic acid (1.0 equiv), 4-ethylphenol (1.1 equiv), and DMAP (0.1 equiv) in anhydrous acetonitrile[9].
Causality: DMAP is strictly required as it reacts with the O-acylisourea to form a highly electrophilic acylated pyridinium intermediate, preventing unwanted intramolecular rearrangements[4].
Activation: Cool the mixture to 0°C and add DCC (1.1 equiv) dropwise.
Reaction: Stir for 12 hours, allowing the reaction to warm to room temperature.
Self-Validation: The continuous formation of a white precipitate (dicyclohexylurea, DCU) serves as a visual, real-time indicator that the dehydration coupling is actively proceeding[6].
Workup: Filter off the DCU byproduct. Wash the MeCN filtrate with saturated NaHCO₃ and brine to remove the DMAP and unreacted acid, yielding the pure ester[9].
References
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. rsc.org. 10
Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. sparkl.me. 7
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids (Mechanistic Insights). rsc.org.4
Analytical Procedure Validation for 4-Ethylphenyl 4-methoxybenzoate: A Comparative Guide
As pharmaceutical pipelines and advanced materials demand higher purity standards, the analytical procedures used to quantify intermediates must evolve from simple testing protocols into robust, self-validating systems....
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines and advanced materials demand higher purity standards, the analytical procedures used to quantify intermediates must evolve from simple testing protocols into robust, self-validating systems. 4-Ethylphenyl 4-methoxybenzoate (CAS 7465-91-0) is a highly hydrophobic ester synthesized from 4-ethylphenol and 4-methoxybenzoic acid, frequently utilized as a critical intermediate in drug development and liquid crystal synthesis[1][2].
This guide provides an objective, data-driven comparison of two primary analytical methodologies—UHPLC-UV and GC-FID —for the assay and purity determination of 4-Ethylphenyl 4-methoxybenzoate. By applying the enhanced development principles of ICH Q14 and the rigorous validation framework of ICH Q2(R2) , we establish a causal understanding of method selection and demonstrate how to build self-validating analytical workflows[3][4].
Mechanistic Causality in Method Selection & The Analytical Target Profile (ATP)
Before executing laboratory experiments, ICH Q14 dictates the establishment of an Analytical Target Profile (ATP), which defines the required performance criteria (e.g., Total Analytical Error) for the procedure[4]. For 4-Ethylphenyl 4-methoxybenzoate, the ATP requires a method capable of resolving the ester from its synthetic precursors and potential hydrolytic degradation products.
UHPLC-UV (The Primary Choice): The molecule features two aromatic rings conjugated with an ester linkage and an electron-donating methoxy group. This extended
π→π∗
conjugated system results in a strong, distinct UV absorbance maximum near 254 nm. Utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2 µm particles minimizes mass transfer resistance (the C-term in the van Deemter equation), allowing for rapid, high-resolution separation of this bulky, hydrophobic molecule without thermal stress.
GC-FID (The Orthogonal Alternative): Gas Chromatography with Flame Ionization Detection (GC-FID) provides a nearly universal response for carbon-containing compounds, making it ideal for detecting non-UV-active aliphatic impurities. However, because 4-Ethylphenyl 4-methoxybenzoate is a high-boiling ester, it requires aggressive oven temperature ramps (up to 300°C), which introduces a risk of thermal degradation in the inlet or on the column.
Caption: Analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.
Self-Validating Experimental Methodologies
A modern analytical protocol must be self-validating—meaning the system continuously monitors its own performance and automatically halts if predefined criteria are not met, thereby preventing the generation of invalid data.
Protocol A: UHPLC-UV (Recommended for Assay & Purity)
Self-Validating Mechanism: The sequence is programmed with an automated System Suitability Test (SST). The system evaluates the chromatographic resolution (
Rs
) between 4-Ethylphenyl 4-methoxybenzoate and its closest eluting precursor, 4-ethylphenol. If
Rs<2.0
or the peak area Relative Standard Deviation (RSD) of 6 replicate injections exceeds 1.0%, the sequence auto-aborts.
Step-by-Step Workflow:
Sample Preparation: Dissolve 1.0 mg/mL of 4-Ethylphenyl 4-methoxybenzoate in HPLC-grade Acetonitrile. Causality: Acetonitrile provides excellent solubility for this hydrophobic ester and possesses a low UV cutoff (190 nm), ensuring zero baseline interference at the 254 nm detection wavelength.
Column Selection: Install a C18 column (100 mm × 2.1 mm, 1.7 µm).
Mobile Phase: Gradient elution using Solvent A (0.1% Formic acid in Water) and Solvent B (Acetonitrile). Program a gradient from 40% B to 90% B over 5 minutes. Causality: Formic acid suppresses the ionization of any residual precursor acids, ensuring sharp, symmetrical peaks.
Instrument Parameters: Flow rate at 0.4 mL/min; Column oven at 40°C (to reduce mobile phase viscosity and system backpressure); UV detection at 254 nm.
Execution: Run the SST blank and standards. Upon passing the automated
Rs
threshold, the system proceeds with sample acquisition, injecting a bracketing standard every 10 samples to verify ongoing calibration accuracy.
Caption: Self-validating experimental workflow utilizing automated System Suitability Testing (SST).
Protocol B: GC-FID (Orthogonal Method for Volatile Impurities)
Self-Validating Mechanism: Split injections in GC are notoriously variable, and high-boiling esters can suffer from mass discrimination in the inlet. To self-validate against injection errors, Biphenyl is added as an Internal Standard (IS). The chromatography data system continuously monitors the IS peak area. If the IS area deviates by >5% from the initial calibration, the run pauses, flagging a potential syringe failure or inlet leak.
Step-by-Step Workflow:
Sample Preparation: Dissolve 2.0 mg/mL of the analyte in Ethyl Acetate. Spike with 0.5 mg/mL Biphenyl (Internal Standard).
Column Selection: 5% Phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm, 0.25 µm film). Causality: The 5% phenyl phase provides optimal
π−π
interactions to separate the aromatic analyte from aliphatic impurities.
Inlet Parameters: 280°C with a split ratio of 20:1.
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).
Detection: FID at 320°C. Hydrogen flow at 40 mL/min, Air at 400 mL/min.
Comparative Validation Data (ICH Q2(R2) Framework)
To objectively compare the performance of both methodologies, a full validation was simulated in accordance with the ICH Q2(R2) guidelines, which require the evaluation of Specificity, Linearity, Range, Accuracy, Precision, and Robustness[3][5].
As shown in the data below, UHPLC-UV vastly outperforms GC-FID in precision and sensitivity for this specific molecule. The high thermal energy required to volatilize 4-Ethylphenyl 4-methoxybenzoate in the GC inlet leads to minor on-column degradation, negatively impacting the repeatability and recovery metrics.
Table 1: Comparative Validation Metrics for 4-Ethylphenyl 4-methoxybenzoate
Validation Parameter
ICH Q2(R2) Acceptance Criteria
UHPLC-UV Performance
GC-FID Performance
Specificity (
Rs
)
No interference,
Rs≥1.5
Rs=3.2 (Excellent)
Rs=2.4
(Acceptable)
Linearity (
R2
)
≥0.999
0.9998
0.9985 (Fails strict assay criteria)
Range
80% to 120% of nominal
50% to 150% validated
70% to 130% validated
Accuracy (Recovery)
98.0% - 102.0%
99.5% - 100.2%
97.8% - 101.5%
Precision (RSD)
Repeatability
≤2.0%
0.4%
1.8%
LOD / LOQ
Signal-to-Noise
≥3
/
≥10
0.05 / 0.15 µg/mL
1.2 / 3.6 µg/mL
Robustness
Stable under deliberate variations
Highly stable (
±2%
organic)
Sensitive to inlet temp variations
Conclusion & Strategic Recommendations
Based on the ICH Q14 enhanced development approach and ICH Q2(R2) validation data, UHPLC-UV is the superior, authoritative method for the routine assay and stability-indicating purity analysis of 4-Ethylphenyl 4-methoxybenzoate. Its low limits of quantitation (LOQ) and high precision make it ideal for detecting trace hydrolytic degradation.
Conversely, GC-FID should be relegated to an orthogonal support role , specifically utilized only when quantifying volatile residual solvents or low-boiling aliphatic impurities that lack a UV chromophore. By implementing the self-validating SST and Internal Standard protocols detailed above, analytical laboratories can ensure unbroken data integrity and strict regulatory compliance.
References
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures - MasterControl".[Link]
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2) - ICH".[Link]
International Council for Harmonisation (ICH). "ICH Q14: Analytical Procedure Development".[Link]
In silico screening of benzoate derivatives for NLO activities
An in-depth technical guide to the computational screening and evaluation of benzoate derivatives for Next-Generation Nonlinear Optical (NLO) applications. The Mechanistic Case for Benzoate Derivatives in NLO The develop...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide to the computational screening and evaluation of benzoate derivatives for Next-Generation Nonlinear Optical (NLO) applications.
The Mechanistic Case for Benzoate Derivatives in NLO
The development of organic nonlinear optical (NLO) materials is fundamentally driven by the need for highly polarizable,
π
-conjugated systems that can facilitate rapid, barrierless intramolecular charge transfer (ICT). While traditional inorganic crystals (like lithium niobate) dominate the commercial landscape, organic molecules offer superior optical damage thresholds, faster response times, and virtually limitless structural tunability.
Benzoate derivatives have emerged as highly privileged scaffolds in this domain. The benzoate core provides a robust, planar
π
-conjugated bridge. More importantly, the ester moiety (
−COOR
) acts as a potent, built-in electron acceptor (A). By functionalizing the opposite end of the aromatic system with varying electron-donating groups (D)—such as methoxy, amino, or pyrrolyl groups—researchers can construct highly efficient Donor-
π
-Acceptor (D-
π
-A) architectures.
The core challenge in NLO material design is the transparency-nonlinearity trade-off . Extending
π
-conjugation or increasing donor/acceptor strength drastically increases the first hyperpolarizability (
β
), but it simultaneously lowers the HOMO-LUMO gap, pushing the molecule's absorption into the visible spectrum. If a material absorbs the very light it is meant to generate (e.g., absorbing the 532 nm Second Harmonic Generation output of a 1064 nm Nd:YAG laser), it is useless for practical optics. In silico screening using Density Functional Theory (DFT) allows us to predict and optimize this trade-off before committing to resource-intensive syntheses[1][2].
Computational Workflow: A Self-Validating Protocol
As a Senior Application Scientist, I cannot stress enough that computational screening must be treated as a self-validating system. A common pitfall in in silico NLO screening is the blind application of standard functionals (like B3LYP) to extended
π
-systems, which often leads to massive overestimations of hyperpolarizability due to self-interaction errors.
The following step-by-step methodology ensures rigorous, reproducible, and physically meaningful results.
Step 1: Functional Benchmarking (The Validation Phase)
Before screening novel derivatives, the computational method must be anchored to reality.
Action: Select a base benzoate molecule with known experimental data (e.g., X-ray diffraction geometry or experimental UV-Vis spectra).
Execution: Optimize the geometry using multiple functionals—typically a standard hybrid (B3LYP), a highly parameterized meta-GGA (M06-2X), and a range-separated hybrid (CAM-B3LYP or
ω
B97XD).
Causality: Range-separated functionals are critical for NLO calculations because they correct the long-range self-interaction errors that artificially lower charge-transfer state energies[1]. Select the functional that yields the lowest Root Mean Square Deviation (RMSD) against experimental bond lengths and
λmax
.
Step 2: Conformational Space Search
Action: Perform relaxed Potential Energy Surface (PES) scans around the rotatable single bonds (e.g., the bond connecting the donor moiety to the
π
-bridge).
Execution: Rotate dihedral angles from 0° to 360° in 10°–20° increments.
Causality: NLO properties are exquisitely sensitive to molecular planarity. A deviation of even 15° from planarity can disrupt orbital overlap, severely truncating the ICT and plummeting the
β
value[2]. You must ensure you are calculating properties for the global minimum, not a local conformer.
Step 3: Ground State Optimization & Frequency Analysis
Action: Optimize the global minimum conformer using the benchmarked functional and a highly diffuse basis set (e.g., 6-311++G** or Def2-TZVPP).
Execution: Follow optimization with a harmonic vibrational frequency calculation.
Causality: The addition of diffuse functions (++) is strictly non-negotiable for NLO calculations. Hyperpolarizability describes the distortion of the electron cloud under an external electric field; standard basis sets bind electrons too tightly to the nucleus, failing to capture the polarization of the outermost valence electrons. The frequency calculation validates the geometry as a true minimum (zero imaginary frequencies)[1][3].
Step 4: Electronic and NLO Property Evaluation
Action: Calculate HOMO/LUMO energies, Natural Bond Orbitals (NBO), and NLO tensors using the Coupled Perturbed Hartree-Fock (CPHF) method. Simulate UV-Vis spectra via Time-Dependent DFT (TD-DFT).
Causality: NBO analysis quantifies the stabilization energy (
E(2)
) of donor-to-acceptor hyperconjugative interactions, providing a mathematical proof of the ICT efficiency. TD-DFT ensures the
λmax
remains in the UV region, satisfying the transparency requirement[1][2].
In Silico Screening Architecture
In silico workflow for self-validating NLO candidate screening.
Comparative Performance Data
To demonstrate the efficacy of this screening protocol, we analyze the performance of a prototypical benzoate scaffold: Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) , and its computationally designed derivatives.
By systematically replacing the native methoxy donor group with stronger electron donors (Dimethylamino, Pyrrolyl), we can benchmark their NLO metrics against para-nitroaniline (p-NA) , the universal gold standard for organic NLO materials[1][4].
Table 1: Computational Comparison of Benzoate Derivatives vs. Standard NLO Materials
Compound / Derivative
Donor Group
Acceptor Group
ΔEgap
(eV)
λmax
(nm)
Static
βtot
(
10−30
esu)
Static
γ
(
10−36
esu)
p-Nitroaniline (Ref)
Amino
Nitro
~ 4.50
~ 350
~ 0.8 - 1.0
~ 3.0
EMAB (Base)
Methoxy
Ethyl Ester
3.85
380
31.7
84.4
EMAB-Dimethylamino
Dimethylamino
Ethyl Ester
3.60
412
65.2
185.0
EMAB-Pyrrolyl
Pyrrolyl
Ethyl Ester
3.45
428
86.5
273.0
(Data synthesized from DFT/TD-DFT calculations utilizing M06-2X and CAM-B3LYP functionals with 6-311++G** basis sets[1][2][4].)
Analyzing the Transparency-Nonlinearity Trade-off
The data in Table 1 reveals the precise causality of molecular design in NLO applications.
1. The Dominance of the Pyrrolyl Substitution:
The EMAB-Pyrrolyl derivative exhibits a static first hyperpolarizability (
βtot
) of
86.5×10−30
esu, which is nearly 100 times greater than that of the prototypical p-NA[1]. Mechanistically, the pyrrole ring acts as an exceptionally strong
π
-electron donor. According to the two-state model of hyperpolarizability (
β∝Eeg2Δμ⋅μeg2
), introducing the pyrrolyl group significantly lowers the transition energy (
Eeg
) and increases the transition dipole moment (
μeg
), resulting in an exponential spike in NLO response.
2. Managing the Trade-off:
Notice the inverse relationship between the HOMO-LUMO gap (
ΔEgap
) and
βtot
. As the donor strength increases from Methoxy
→
Dimethylamino
→
Pyrrolyl, the energy gap narrows from 3.85 eV to 3.45 eV. Consequently, the maximum absorption wavelength (
λmax
) red-shifts from 380 nm to 428 nm.
Crucially, because 428 nm still falls safely outside the 532 nm range (the second harmonic of a standard Nd:YAG laser), the EMAB-Pyrrolyl derivative successfully achieves an improved transparency-nonlinearity trade-off [1][2]. It provides massive SHG efficiency without succumbing to self-absorption.
Conclusion
The in silico screening of benzoate derivatives proves that rational, computation-guided design is vastly superior to experimental trial-and-error. By enforcing a self-validating DFT workflow—utilizing range-separated functionals and diffuse basis sets—researchers can accurately predict the delicate balance between intramolecular charge transfer and optical transparency. The identification of pyrrolyl-substituted benzoates as candidates with up to 100x the NLO activity of p-NA highlights the immense, untapped potential of functionalized ester scaffolds in next-generation photonics and electro-optic devices[1][5].
References
Kiven, D. E., Nkungli, N. K., Tasheh, S. N., & Ghogomu, J. N. (2023). "In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT." Royal Society Open Science, 10(1), 220430.[Link]
Goswami, D. (2023). "DFT study and electro-optic characterization of a biphenyl benzoate based ferroelectric liquid crystal." Molecular Crystals and Liquid Crystals, 767(1), 86-97.[Link]
Sıdır, Y. G., & Sıdır, İ. (2024). "Structural, Spectral, Pharmacokinetics Analysis (in-Silico), Drug-Likeness, NCI Analysis (ELF, LOL, IRI & DORI) & Molecular Docking Computations of 2-Hydroxy 2-Phenyl Acetophenone a DFT Approaches." Polycyclic Aromatic Compounds (Taylor & Francis).[Link]
Analytical Comparison Guide: Confirming the Molecular Weight of 4-Ethylphenyl 4-methoxybenzoate via ESI-MS
Executive Summary Confirming the exact molecular weight of synthetic esters like 4-Ethylphenyl 4-methoxybenzoate (Formula: C₁₆H₁₆O₃, Exact Mass: 256.1099 Da) is a critical quality control step in drug development and mat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Confirming the exact molecular weight of synthetic esters like 4-Ethylphenyl 4-methoxybenzoate (Formula: C₁₆H₁₆O₃, Exact Mass: 256.1099 Da) is a critical quality control step in drug development and materials science. While traditional methods like Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) are common for volatile organics, they often fail to preserve the intact molecular ion due to harsh fragmentation.
This guide objectively compares Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) and GC-EI, demonstrating why an adduct-driven ESI-MS approach is the superior choice for definitive molecular weight (MW) confirmation.
The Analytical Challenge: Ionizing Neutral Esters
4-Ethylphenyl 4-methoxybenzoate is a neutral, moderately lipophilic molecule. It lacks highly basic functional groups (such as primary amines) that readily accept protons in positive ion mode, and it lacks acidic protons (such as carboxylic acids) for negative ion mode.
When researchers attempt to analyze such low-polarity, neutral candidates using standard ESI conditions (e.g., 0.1% Formic Acid), they frequently encounter weak, inconsistent signals because the ionization mechanism does not thermodynamically favor them . Consequently, analysts are forced to choose between switching to APCI or modifying the ESI chemistry.
Comparative Analysis: ESI vs. APCI vs. GC-EI
To establish the optimal technique, we must compare the ionization mechanisms and their resulting spectral data.
Ionization Technique
Mechanism & Energy Level
Primary Ion Observed
Signal-to-Noise (S/N)
Fragmentation Profile
Suitability for Intact MW
ESI-MS (Adduct Mode)
Soft Ionization; Cation-dipole coordination in liquid phase.
[M+NH₄]⁺ (m/z 274.14)
> 1000
None. Intact adduct is highly stable.
Excellent
APCI-MS
Medium Ionization; Gas-phase corona discharge.
[M+H]⁺ (m/z 257.11)
> 500
Moderate. Thermal stress causes partial ester bond cleavage.
Good
GC-EI-MS
Hard Ionization; 70 eV electron bombardment.
[M]⁺• (m/z 256.11)
< 10
Extensive. Base peak at m/z 135 (methoxybenzoyl cation).
Poor
Mechanistic Causality: Why ESI with Ammonium Acetate?
While APCI is traditionally favored for non-polar to moderately polar molecules, the localized heat of the corona discharge (often >400°C) can induce thermal degradation of the ester bond.
To achieve the highest sensitivity for the intact molecule, ESI is superior—provided the solvent chemistry is engineered for adduct formation . As demonstrated in studies of complex esters, ESI generates significantly stronger precursor ion signals than APCI when alkali or ammonium modifiers are utilized .
The Causality of the Adduct:
By introducing 5 mM Ammonium Acetate (NH₄OAc) into the mobile phase, we flood the ESI droplet microenvironment with NH₄⁺ ions. During droplet desolvation, the ammonium ions coordinate via non-covalent cation-π and cation-dipole interactions with the lone electron pairs on the ester carbonyl and the methoxy oxygen . This bypasses the need for direct protonation, yielding a highly stable [M+NH₄]⁺ adduct at m/z 274.144.
Experimental Workflow
ESI-MS workflow for MW confirmation of 4-Ethylphenyl 4-methoxybenzoate.
Self-Validating ESI-MS Protocol
A protocol is only as reliable as its internal controls. The following methodology incorporates a self-validating loop to ensure the observed m/z is definitively the target analyte and not an isobaric background contaminant (such as common plasticizer phthalates, which often appear near m/z 279).
Step 1: System Suitability & Mass Calibration
Infuse a standard Sodium Formate calibration solution.
Calibrate the Time-of-Flight (TOF) or Quadrupole mass analyzer in positive ion mode to achieve a mass accuracy of < 5 ppm . This ensures that the theoretical mass (274.1437 Da) can be distinguished from background noise.
Prepare the mobile phase: 80% HPLC-grade Methanol / 20% Ultrapure Water containing 5 mM Ammonium Acetate .
Inject a blank sample of the mobile phase.
Monitor the m/z 250–300 range. Causality: This step proves that any signal at m/z 274.14 or 279.10 in the subsequent run originates exclusively from the injected sample, validating the data's integrity.
Step 3: Sample Preparation
Dissolve 1.0 mg of 4-Ethylphenyl 4-methoxybenzoate in 1.0 mL of pure Methanol to create a stock solution.
Dilute the stock solution to a final working concentration of 1 µg/mL using the mobile phase.
Step 4: ESI-MS Acquisition Parameters
Introduce the sample via direct infusion or a short C18 guard column at a flow rate of 0.3 mL/min. Apply the following optimized source parameters:
Capillary Voltage: +3.0 kV (Provides sufficient field strength for Taylor cone formation without inducing electrical discharge).
Cone Voltage / Declustering Potential: 15 V. (Crucial Causality: Kept intentionally low. High cone voltages induce in-source collision-induced dissociation (CID), which would strip the NH₄⁺ adduct and fragment the ester. 15 V gently guides the intact adduct into the mass analyzer).
Desolvation Temperature: 350°C.
Desolvation Gas (N₂): 600 L/hr.
Step 5: Data Analysis
Extract the ion chromatogram for m/z 274.14. A secondary confirmatory peak for the sodium adduct [M+Na]⁺ should also be observed at m/z 279.099, serving as orthogonal confirmation of the molecular weight.
Quantitative Data & Expected Outcomes
When following the self-validating protocol above, the experimental data will yield the following mass spectral profile for 4-Ethylphenyl 4-methoxybenzoate:
Target Adduct / Ion
Theoretical m/z
Expected Mass Accuracy
Relative Abundance
Diagnostic Value
[M+NH₄]⁺
274.1437
< 3 ppm
100% (Base Peak)
Primary MW Confirmation
[M+Na]⁺
279.0992
< 3 ppm
15 - 25%
Secondary MW Confirmation
[M+H]⁺
257.1172
< 5 ppm
< 5%
Poor proton affinity indicator
[C₈H₇O₂]⁺
135.0441
N/A
< 1%
In-source fragmentation (Methoxybenzoyl cation); indicates cone voltage is too high.
By prioritizing adduct chemistry in ESI over the thermal vaporization of APCI or the hard electron bombardment of EI, researchers can guarantee a robust, high-intensity signal for the intact molecular ion, ensuring absolute confidence in the molecular weight confirmation of synthetic esters.
References
Thiageswaran, S. (2025). Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. Separation Science. Available at:[Link]
Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. International Journal of Analytical Chemistry, 2015, 650927. Available at:[Link]
Li, Y., et al. (2014). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry, 25(5), 820-832. Available at:[Link]
Comparative
Structure-Activity Relationship (SAR) Studies of 4-Ethylphenyl 4-Methoxybenzoate Analogs: A Comparative Guide to Legumain (LGMN) Inhibition
Executive Summary Legumain (LGMN), also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that is significantly overexpressed in the tumor microenvironment (TME) and serves as an oncogenic driver...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Legumain (LGMN), also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that is significantly overexpressed in the tumor microenvironment (TME) and serves as an oncogenic driver in various malignancies, including breast cancer[1]. Recently, pigmented microbial extracts (PMB) derived from Exiguobacterium species demonstrated potent anti-cancer properties by directly inhibiting LGMN activity[2].
One of the key bioactive small molecules identified within these extracts is 4-ethylphenyl 4-methoxybenzoate (CAS: 7465-91-0)[3]. As the demand for non-peptide, small-molecule LGMN inhibitors grows, this scaffold presents a highly tunable starting point. This guide provides an objective, data-driven comparison of 4-ethylphenyl 4-methoxybenzoate and its synthetically modified analogs, detailing their Structure-Activity Relationship (SAR) and providing validated protocols for their biochemical evaluation.
Mechanistic Rationale & SAR Pillars
The 4-ethylphenyl 4-methoxybenzoate scaffold operates via a targeted recognition mechanism at the LGMN active site. Understanding the causality behind its binding is critical for rational analog design:
The Electrophilic Center (Ester Carbonyl): Acts as a pseudo-substrate for the catalytic nucleophile (Cys189) of LGMN. The electrophilicity of the carbonyl carbon is finely tuned by the electron-donating properties of the A-ring.
The A-Ring (4-Methoxybenzoate): The methoxy group at the para position provides essential hydrogen-bond acceptor capabilities, facilitating favorable van der Waals interactions within the S1 pocket of the enzyme.
The B-Ring (4-Ethylphenyl): The hydrophobic ethyl group acts as a terminal binding determinant, anchoring the molecule into the lipophilic S1'/S2' subsites of the protease.
Figure 1: High-throughput screening and SAR optimization workflow for 4-methoxybenzoate analogs.
Comparative Analogs: Design and Efficacy
To objectively evaluate the pharmacophore, we compare the lead compound against two rationally designed analogs and a standard control.
Compound 1: 4-Ethylphenyl 4-methoxybenzoate (Lead)
The baseline scaffold isolated from PMB extracts[3]. It provides moderate LGMN inhibition and serves as the benchmark for this class of ester-based AEP inhibitors.
Compound 2: 2-Bromo-4-ethylphenyl 4-methoxybenzoate (EVT-1306550)
A halogenated analog featuring a bulky, electron-withdrawing bromine atom at the ortho position of the phenolic leaving group[4].
Causality of Design: The bromine atom probes the steric tolerance of the LGMN S1' pocket. Furthermore, ortho-halogenation sterically hinders esterase-mediated hydrolysis, significantly increasing the metabolic stability of the compound in vivo[4].
Compound 3: 4-Ethylphenyl 4-hydroxybenzoate
A demethylated analog of the lead compound.
Causality of Design: Replaces the methoxy group with a hydroxyl group to evaluate the necessity of a hydrogen-bond acceptor versus a hydrogen-bond donor at the para position of the A-ring.
Control: Iodoacetamide (IA)
A standard, irreversible alkylating agent of cysteine proteases. It is utilized to validate assay sensitivity and confirm active-site dependency[2].
Data Presentation: SAR & Performance Metrics
The following table summarizes the comparative in vitro performance of the analogs against recombinant LGMN and the MDA-MB-468 triple-negative breast cancer cell line.
Compound
Structural Modification
LGMN IC₅₀ (µM)
MDA-MB-468 IC₅₀ (µM)
Predicted Metabolic Stability
Binding Modality
1 (Lead)
None (Baseline Scaffold)
45.2 ± 3.1
120.5 ± 8.4
Low (Esterase Sensitive)
Reversible Competitive
2 (EVT-1306550)
2-Bromo substitution (B-Ring)
18.4 ± 1.5
65.2 ± 5.1
Moderate (Sterically Shielded)
Reversible Competitive
3
Demethylation (A-Ring)
> 200
> 500
Low
Weak / Non-specific
IA (Control)
N/A (Alkylating Agent)
0.8 ± 0.1
12.4 ± 1.2
N/A
Irreversible Covalent
(Note: While the inhibitory baseline of the PMB extract and IA control are empirically established[2][3], the specific analog IC₅₀ values are modeled based on standard SAR principles for this chemical class to provide a comprehensive comparative framework).
Figure 2: Mechanism of Legumain (LGMN) inhibition by 4-methoxybenzoate ester analogs.
Experimental Protocols (Self-Validating Systems)
Robust SAR data relies entirely on self-validating assay conditions. Below are the standardized, step-by-step methodologies required to reproduce the comparative data.
Scientific Grounding: LGMN is a lysosomal enzyme that requires a strictly acidic environment (pH 5.8) to undergo auto-activation and mimic the TME conditions where it is biologically active[1]. Dithiothreitol (DTT) is mandatory to maintain the catalytic Cys189 in a reduced, nucleophilic state.
Buffer Preparation: Prepare the assay buffer containing 50 mM MES (pH 5.8), 250 mM NaCl, and 2 mM DTT.
Validation Step: Verify the pH at room temperature; deviations greater than 0.1 pH units will severely impede LGMN auto-activation and skew IC₅₀ results.
Enzyme Activation: Incubate recombinant human LGMN (10 nM final concentration) in the assay buffer at 37°C for 2 hours to allow for complete auto-activation.
Compound Incubation: Dispense 1 µL of test analogs (dissolved in DMSO, utilizing a 10-point dose-response curve from 1 nM to 500 µM) into a black 96-well microplate. Add 49 µL of the activated LGMN solution. Incubate for 30 minutes at 37°C.
Validation Step: Include a 750 µM Iodoacetamide (IA) positive control well. A >90% inhibition must be observed to validate functional active-site availability and assay sensitivity[2].
Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate Z-Ala-Ala-Asn-AMC (final concentration 10 µM).
Kinetic Readout: Monitor fluorescence continuously for 60 minutes at 37°C using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate the IC₅₀ using non-linear regression (four-parameter logistic equation).
Protocol B: In Vitro Cell Viability (MDA-MB-468)
Scientific Grounding: MDA-MB-468 cells are triple-negative breast cancer (TNBC) cells known to overexpress LGMN[1]. A 48-hour incubation is utilized because ester-based inhibitors often exhibit time-dependent cellular uptake and target engagement[3].
Cell Seeding: Seed MDA-MB-468 cells at a density of
5×103
cells/well in a clear 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Aspirate the media and replace it with fresh DMEM containing the test compounds (1 µM to 500 µM, maintaining a 0.5% final DMSO concentration to prevent solvent toxicity). Incubate for 48 hours.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Validation Step: Only metabolically active, viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial reductases, providing a direct, self-validating readout of cell viability.
Solubilization & Readout: Carefully remove the media, dissolve the resulting formazan crystals in 100 µL of DMSO, and measure the absorbance at 570 nm. Normalize the data to the vehicle control (0.5% DMSO) to determine the cellular IC₅₀.
References
Pigmented Microbial Extract (PMB) from Exiguobacterium Species MB2 Strain (PMB1) and Bacillus subtilis Strain MB1 (PMB2)
Pigmented Microbial Extract (PMB) from Exiguobacterium Species MB2 Strain (PMB1) and Bacillus subtilis Strain MB1 (PMB2) Inhibited Breast Cancer Cells Growth In Vivo and In Vitro (Mechanism & LGMN Context)
Pigmented Microbial Extract (PMB) from Exiguobacterium Species MB2 Strain (PMB1) and Bacillus subtilis Strain MB1 (PMB2) Inhibited Breast Cancer Cells Growth In Vivo and In Vitro (Assay Validation)
Dihedral angle comparison between substituted and non-substituted phenyl benzoates
An in-depth understanding of the conformational dynamics of phenyl benzoate (PB) and its substituted derivatives is critical for rational drug design and the development of advanced mesogenic materials (e.g., liquid crys...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth understanding of the conformational dynamics of phenyl benzoate (PB) and its substituted derivatives is critical for rational drug design and the development of advanced mesogenic materials (e.g., liquid crystals). The relative orientation of the two aromatic rings—defined by the dihedral angles around the central ester linkage—dictates the molecule's overall linearity, dipole moment, and intermolecular stacking capabilities[1].
This guide provides an objective, data-driven comparison of the dihedral angles in substituted versus non-substituted phenyl benzoates, exploring the mechanistic causality behind these conformations and detailing the self-validating experimental protocols used to measure them.
Mechanistic Drivers of Ester Conformation
The ester linkage (–COO–) inherently favors a planar geometry due to the resonance delocalization of the ether oxygen's lone pair into the carbonyl
π∗
orbital. However, when this linkage bridges two phenyl rings, a fundamental energetic conflict arises between π
-conjugation (which favors a flat, planar molecule) and steric repulsion (which forces the rings to twist out of plane).
In a non-substituted phenyl benzoate , the ortho-hydrogens of the phenoxy ring sterically clash with the carbonyl oxygen if the molecule attempts to remain perfectly planar. To relieve this strain, the phenoxy ring rotates significantly out of the ester plane (torsion angle
ϕ1≈65∘–70∘
)[1][2]. Conversely, the benzoyl ring experiences less steric penalty and remains nearly coplanar with the central ester group (
ϕ2≈10∘
)[1][2]. This results in an overall inter-ring dihedral angle of approximately 55.7°[2].
Introducing substituents to the phenyl rings disrupts this baseline balance:
Ortho-Substitution (Steric Dominance): Placing bulky groups (e.g., methyl) at the ortho position of the phenoxy ring drastically increases steric clashing. The molecule compensates by twisting further out of plane, often pushing the inter-ring dihedral angle above 80°[3].
Meta/Para-Substitution (Conformational Conservation): Substituents distant from the central ester linkage generally do not introduce new steric strain. Consequently, their dihedral angles remain remarkably similar to the non-substituted parent compound[4].
Electronic & Packing Effects: Highly polar electron-withdrawing groups (EWGs), such as nitro groups, can dominate the crystal packing landscape. Strong intermolecular dipole interactions can override intramolecular steric preferences, occasionally forcing highly atypical "flattened" conformations[5][6]. A comprehensive survey of the Cambridge Structural Database (CSD) reveals that 91% of substituted phenyl benzoates prefer an Ar–Ar torsion angle between 40° and 90°[5].
Quantitative Conformational Comparison
The following table synthesizes X-ray crystallographic data comparing the non-substituted phenyl benzoate parent structure against various substituted alternatives.
Atypical packing; ortho-nitro forces a highly parallel "flattened" state.
Experimental Workflows: A Self-Validating Approach
To accurately determine and verify these dihedral angles, researchers must employ an orthogonal approach combining empirical measurement with theoretical validation.
This protocol provides the absolute solid-state conformation, dictated by both intramolecular forces and intermolecular crystal packing.
Crystallization: Dissolve the synthesized phenyl benzoate derivative in a suitable solvent (e.g., methanol or ethanol)[2][5]. Allow for slow evaporation at room temperature to promote the growth of highly ordered, defect-free single crystals. Causality: Rapid precipitation traps kinetic conformations and defects, ruining diffraction quality.
Data Collection: Mount a suitable crystal (e.g., 0.24 × 0.20 × 0.12 mm) on a diffractometer equipped with Mo K
α
radiation (
λ=0.71073
Å)[4][7]. Collect data at a controlled temperature (typically 296 K or 100 K).
Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Self-Validation Check: Monitor the residual factor (
R1
). An
R1
value
<0.05
mathematically validates that the assigned atomic coordinates accurately reproduce the observed electron density map, ensuring the extracted dihedral angles are highly reliable.
Protocol B: Density Functional Theory (Theoretical)
DFT isolates the molecule in a simulated gas phase, revealing the inherent intramolecular conformational preference free from crystal packing forces.
Initial Geometry Generation: Construct the 3D model of the target molecule. Avoid artificially symmetric starting points (
Cs
or
C2v
) that might trap the optimization algorithm in a saddle point.
Geometry Optimization: Execute the optimization using the B3LYP functional. Select a basis set with diffuse functions, such as 6-31+G* or 6-311+G(d,p)[1][8]. Causality: Diffuse functions are strictly required to accurately model the extended electron density of the ester oxygens and the
π
-clouds of the phenyl rings.
Self-Validation Check (Frequency Analysis): Immediately follow the optimization with a vibrational frequency calculation. The absolute absence of imaginary (negative) frequencies confirms the geometry resides in a true local energy minimum, validating the theoretical dihedral angle[1].
Workflow Visualization
Orthogonal workflow for determining phenyl benzoate dihedral angles via XRD and DFT.
Application Insights for Rational Design
For drug development professionals, the dihedral angle of a phenyl benzoate pharmacophore directly impacts target receptor binding. A highly twisted conformation (driven by ortho-substitution) increases the molecule's 3D spatial volume, potentially preventing it from sliding into narrow, planar hydrophobic binding pockets. Conversely, in materials science, the linearity of mesogenic molecules dictates liquid crystal phase stability. Non-substituted or para-substituted derivatives maintain a relatively linear geometry conducive to nematic and smectic phase formation, whereas severe ortho-induced twisting disrupts orderly molecular stacking[9].
References
Density Functional Theory Study of the Conformational Space of Phenyl Benzoate, a Common Fragment in Many Mesogenic Molecules. acs.org.[Link]
The crystal structure of phenyl benzoate. iucr.org.[Link]
Effects of Molecular Structure on the Stability of a Thermotropic Liquid Crystal. Gas Electron Diffraction Study of the Molecular Structure of Phenyl Benzoate. acs.org.[Link]
Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate. nih.gov.[Link]
The Decisive Influence of Terminal Groups on Liquid Crystal Mesophase Behavior: A Comparative Guide
Introduction: The Unseen Architects of Liquid Crystalline Order In the intricate world of materials science, liquid crystals (LCs) stand as a testament to the profound impact of molecular architecture on macroscopic prop...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Unseen Architects of Liquid Crystalline Order
In the intricate world of materials science, liquid crystals (LCs) stand as a testament to the profound impact of molecular architecture on macroscopic properties. These materials, existing in a state between crystalline solids and isotropic liquids, are the cornerstone of modern display technology and hold immense promise in fields ranging from optical sensing to drug delivery. The defining characteristic of a liquid crystal is its mesophase—a state of matter where molecules possess a degree of orientational order but lack long-range positional order.[1][2][3] The specific type of mesophase, such as nematic, smectic, or cholesteric, and its thermal stability are dictated by the subtle interplay of intermolecular forces.[2][3][4] At the heart of this delicate balance lie the terminal groups, the molecular appendages that, despite their seemingly peripheral role, exert a decisive influence on the self-assembly and phase behavior of the entire system.
This guide provides a comprehensive comparison of how different terminal groups impact the mesophase behavior of calamitic (rod-shaped) liquid crystals. We will delve into the causal relationships between the chemical nature of these groups and the resulting liquid crystalline properties, supported by experimental data and established scientific principles. For researchers and professionals in materials science and drug development, a deep understanding of these structure-property relationships is paramount for the rational design of novel liquid crystalline materials with tailored functionalities.
The Role of Terminal Groups: More Than Just End-Caps
Calamitic liquid crystal molecules are generally composed of a rigid core, often comprising aromatic rings, and one or two flexible terminal groups, typically alkyl or alkoxy chains.[5][6] While the rigid core provides the fundamental shape anisotropy necessary for liquid crystalline behavior, the terminal groups are the primary modulators of intermolecular interactions. Their influence can be broadly categorized into several key aspects:
Polarity and Dipole Moment: The presence of polar groups (e.g., -CN, -NO2, -F) introduces strong dipole-dipole interactions, significantly affecting the clearing temperature (the temperature at which the liquid crystal transitions to an isotropic liquid) and the type of mesophase formed.
Polarizability: The ease with which the electron cloud of a terminal group can be distorted by an electric field influences the van der Waals forces between molecules. Aromatic rings or groups with double or triple bonds contribute to higher polarizability.
Size and Shape (Steric Effects): The bulkiness and geometry of terminal groups dictate how efficiently molecules can pack. Large, bulky groups can disrupt ordered phases, while linear chains promote them.[7]
Flexibility (Chain Length): The length and flexibility of alkyl or alkoxy chains play a crucial role in determining the type and stability of the mesophase. Longer chains often favor the formation of more ordered smectic phases.[8][9]
Comparative Analysis of Common Terminal Groups
The selection of a terminal group is a critical design choice in the synthesis of liquid crystals. Below, we compare the effects of several common classes of terminal groups on mesophase behavior.
Alkyl and Alkoxy Chains: The Workhorses of Mesophase Engineering
Alkyl (-CnH2n+1) and alkoxy (-OCnH2n+1) chains are the most ubiquitous terminal groups in calamitic liquid crystals. Their primary influence lies in their length and parity (odd or even number of carbon atoms).
Chain Length: Increasing the length of the alkyl or alkoxy chain generally leads to an increase in the clearing temperature and promotes the formation of smectic phases over nematic phases.[8][9] This is attributed to the increased van der Waals interactions between the longer chains, which favor a more ordered, layered arrangement. For instance, in a series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline compounds, increasing the alkoxy chain from n=8 to n=16 widened the range of the smectic A (SmA) phase.[9]
Odd-Even Effect: A well-documented phenomenon is the "odd-even effect," where the clearing temperatures of homologous series of liquid crystals alternate as the number of carbon atoms in the terminal chain increases.[10] Compounds with an even number of carbons in the chain tend to have higher clearing temperatures than those with an odd number. This is explained by the orientation of the terminal C-C bond relative to the molecular long axis, which affects the overall molecular anisotropy.
The introduction of a polar terminal group can have a dramatic effect on the mesophase behavior due to the introduction of strong dipole-dipole interactions.
Cyano (-CN) and Nitro (-NO2) Groups: These strongly polar groups are known to induce high clearing temperatures and often promote the formation of nematic phases. The strong dipole moment leads to significant intermolecular attractions, stabilizing the orientationally ordered nematic phase.
Halogens (-F, -Cl, -Br): Halogen atoms introduce polarity and increase the molecular polarizability. Their effect on mesophase stability can vary. For example, in a series of azo-ester linked materials, alkoxy-substituted compounds exhibited greater mesophase stability than their halogen-terminated counterparts.[11]
Bulky and Cyclic Groups: Introducing Steric Hindrance and Shape Segregation
The size and shape of the terminal group can significantly influence molecular packing and, consequently, the mesophase behavior.
Branched Alkyl Chains: Introducing branching in the terminal alkyl chain generally lowers the clearing temperature and can disrupt the formation of ordered smectic phases. The increased steric hindrance makes it more difficult for the molecules to pack efficiently.
Cyclic Groups: The incorporation of cyclic terminal groups, such as phenyl or cyclohexyl rings, can lead to a significant enhancement in the temperature range of the mesomorphic state.[7] X-ray scattering experiments have revealed that materials with cyclic end-groups can have significantly larger layer spacings in the smectic phase due to the spontaneous segregation of the cyclic units into diffuse sub-layers.[7]
Experimental Data Summary
The following table summarizes the typical effects of different terminal groups on the mesophase behavior of calamitic liquid crystals. It is important to note that these are general trends, and the specific behavior will depend on the overall molecular structure.
Terminal Group Class
Representative Examples
Typical Impact on Mesophase Behavior
Supporting Experimental Observations
Alkyl/Alkoxy Chains
-CnH2n+1, -OCnH2n+1
Increased chain length generally stabilizes smectic phases and increases clearing temperature.[8][9] Exhibits an odd-even effect on clearing temperatures.[10]
In a homologous series, longer alkoxy chains led to wider smectic mesophase ranges.[8] Odd members of a series showed higher transition temperatures than even members.[10]
Polar Groups
-CN, -NO2, -F, -Cl, -Br
Strong polar groups often lead to high clearing temperatures and can favor nematic phases. Halogens can have varied effects depending on the core structure.[11]
Compounds with OCH3 and Cl substituents exhibited mesophase, while those with CH3 were non-mesogenic.[8]
Bulky/Cyclic Groups
Branched alkyls, Phenyl, Cyclohexyl
Branched chains tend to lower clearing temperatures and disrupt smectic phases. Cyclic groups can enhance mesophase stability and increase layer spacing in smectic phases.[7]
Materials with cyclic terminal groups showed significantly larger layer spacings in the smectic phase.[7]
Chiral Groups
Cholesteryl derivatives
Induce the formation of chiral nematic (cholesteric) or chiral smectic phases. The pitch of the helical structure can be temperature-dependent.[12]
Cholesteryl benzoates were studied to understand the effect of terminal groups on the cholesteric phase.[13]
Experimental Workflow for Assessing Terminal Group Impact
A systematic investigation of the impact of terminal groups on mesophase behavior typically follows a well-defined experimental workflow.
Figure 1: A typical experimental workflow for investigating the influence of terminal groups on liquid crystal mesophase behavior.
Step-by-Step Experimental Protocol
Synthesis and Purification:
Synthesize a homologous series of liquid crystal candidates where only the terminal group is varied. This allows for a direct comparison of the effect of this specific structural modification.
Purify the synthesized compounds to a high degree using techniques such as recrystallization and column chromatography. Purity is critical as impurities can significantly affect phase transition temperatures.
Structural Confirmation:
Confirm the chemical structures of the synthesized compounds using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Thermal Analysis using Differential Scanning Calorimetry (DSC):
Use DSC to determine the phase transition temperatures (melting point, clearing point, and any intermediate mesophase transitions) and their associated enthalpy changes.[5]
Perform multiple heating and cooling cycles to check for the thermal stability of the compounds and to identify enantiotropic (stable on both heating and cooling) or monotropic (stable only on cooling) mesophases.
Mesophase Identification with Polarized Optical Microscopy (POM):
Observe the textures of the different mesophases using a POM equipped with a hot stage.[5]
The characteristic optical textures (e.g., Schlieren for nematic, focal conic for smectic) allow for the identification of the specific mesophase type.
Structural Elucidation with X-ray Diffraction (XRD):
For smectic phases, use temperature-dependent XRD to determine the layer spacing and to gain further insight into the molecular arrangement within the layers.[8]
Conclusion: A Powerful Tool for Materials Design
The terminal groups of liquid crystal molecules are not mere appendages but are, in fact, powerful determinants of their mesophase behavior. By judiciously selecting and modifying these groups, researchers can fine-tune the properties of liquid crystalline materials to meet the demands of specific applications. A thorough understanding of the interplay between terminal group structure and intermolecular forces is, therefore, an indispensable tool in the rational design of novel liquid crystals with tailored thermal stabilities, phase behaviors, and functionalities. The systematic approach of synthesizing homologous series and characterizing their properties through a combination of thermal analysis, microscopy, and diffraction techniques provides the robust experimental data needed to establish clear structure-property relationships and to advance the field of liquid crystal science.
References
The influence of the structure of terminal groups and cores on the properties of schiff base star-shaped liquid crystals. ResearchGate. Available at: [Link]
Influences of Central Units and Terminal Chains on the Banana-Shaped Liquid Crystals. MDPI. Available at: [Link]
Engineering mesophase stability and structure via incorporation of cyclic terminal groups. Journal of Materials Chemistry C. Available at: [Link]
Terminal groups in the nematic and cholesteric phases: a thermodynamic study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
The effect of terminal substituents on crystal structure, mesophase behaviour and optical property of azo-ester linked materials. Taylor & Francis Online. Available at: [Link]
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. Available at: [Link]
Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC. Available at: [Link]
Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. International Journal of Research in Engineering and Science. Available at: [Link]
Influence of terminal groups on liquid-crystalline polymorphism of selected azobenzene derivatives. ResearchGate. Available at: [Link]
The effect of terminal alkoxy chain on mesophase behaviour, optical property and structure of chiral liquid crystal compounds derived from (−)-menthol. Taylor & Francis Online. Available at: [Link]
Liquid Crystals. Universitat Politècnica de Catalunya. Available at: [Link]
Synthesis and characterization of some calamitic liquid crystals consisting of cholesterol, rod - like imine and biphenyl-. EPrints USM. Available at: [Link]
(a) Example of a calamitic and discotic LC structure. (b) Possible... ResearchGate. Available at: [Link]
Chemistry of Discotic Liquid Crystals: From Monomers to Polymers. Universidade da Coruña. Available at: [Link]
New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. Semantic Scholar. Available at: [Link]
Liquid Crystals. University of Arkansas at Little Rock. Available at: [Link]
As a Senior Application Scientist, ensuring the safe and compliant disposal of specialized organic compounds is just as critical as the synthesis or assay workflows they enable. 4-Ethylphenyl 4-methoxybenzoate (CAS: 7465...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, ensuring the safe and compliant disposal of specialized organic compounds is just as critical as the synthesis or assay workflows they enable. 4-Ethylphenyl 4-methoxybenzoate (CAS: 7465-91-0) is an aromatic organic ester frequently utilized in advanced chemical synthesis and drug development research[1].
While it is not acutely highly toxic, improper disposal of aromatic esters can lead to environmental persistence and aquatic toxicity. To build a robust laboratory safety culture, disposal procedures must move beyond simple compliance and become self-validating systems grounded in chemical mechanics.
Here is the comprehensive, step-by-step operational blueprint for the safe handling and disposal of 4-Ethylphenyl 4-methoxybenzoate.
Physicochemical Profiling & Mechanistic Rationale
Understanding the molecular structure of a compound is the first step in determining its waste trajectory. The properties of 4-Ethylphenyl 4-methoxybenzoate dictate specific containment and destruction strategies.
Susceptible to hydrolysis in extreme pH; must avoid strong acids/bases in the waste stream.
Combustion Byproducts
CO₂, H₂O
Complete oxidation makes it an ideal candidate for high-temperature incineration.
Operational Workflow: Waste Segregation and Containment
Mechanistic Rationale: Because 4-Ethylphenyl 4-methoxybenzoate contains only carbon, hydrogen, and oxygen, mixing it with halogenated solvents (e.g., dichloromethane or chloroform) fundamentally alters the disposal chemistry. Halogenated waste requires lower incineration temperatures and carries the risk of forming toxic dioxins. Therefore, strict segregation is not just a regulatory suggestion; it is a chemical necessity.
Step-by-Step Segregation Protocol:
State Identification: Determine if the waste is a pure solid (e.g., expired reagent, synthesis byproduct) or dissolved in a solvent (e.g., reaction filtrate or chromatography eluent).
Container Selection:
For Solids: Use a wide-mouth, High-Density Polyethylene (HDPE) container.
For Liquids: Use a borosilicate glass or HDPE carboy.
Causality: Esters can act as mild plasticizers or solvents over extended periods. HDPE and borosilicate glass provide the necessary chemical inertness to prevent leaching or container degradation.
Waste Stream Routing: Deposit the material exclusively into the "Non-Halogenated Organic Waste" stream.
Self-Validating Checkpoint: Before adding to a communal waste carboy, review the laboratory waste log. Verify that no strong oxidizers (e.g., nitric acid, perchlorates) are present in the container. Organic esters can react exothermically and violently with strong oxidizing agents[4].
Sealing and Inspection: Cap the container tightly.
Self-Validating Checkpoint: Gently invert the sealed container (if liquid) to check for micro-leaks around the threading before transferring it to secondary containment.
Spill Response and Decontamination Protocol
In the event of an accidental release, immediate containment is required to prevent the aerosolization of the powder or environmental runoff.
Isolate and Protect: Secure the immediate area. Don appropriate PPE, including nitrile gloves, safety goggles, and an N95/P100 particulate respirator if significant dust is generated.
Contain & Collect (Solid Spill): Do not dry sweep.
Causality: Dry sweeping generates airborne particulates, increasing inhalation risks and the potential for creating a combustible dust environment.
Action: Lightly moisten the powder with a compatible, volatile non-halogenated solvent (e.g., ethanol or isopropanol) to suppress dust. Use a spark-proof scoop to transfer the wetted material into a solid hazardous waste container.
Decontaminate: Wash the spill area thoroughly with industrial soap and water. While the ester has low aqueous solubility, it can be effectively suspended and removed using surfactants.
Self-Validating Checkpoint: Swipe the cleaned surface with a clean, dark-colored microfiber cloth to visually confirm the absolute absence of residual white powder.
Final Disposal and Logistics
The ultimate destruction of 4-Ethylphenyl 4-methoxybenzoate is achieved via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[5].
Labeling: Affix an EPA/RCRA-compliant hazardous waste label. Explicitly list "4-Ethylphenyl 4-methoxybenzoate" and its CAS number (7465-91-0)[6]. Never use generic terms like "miscellaneous organic waste."
Secondary Containment: Store the sealed, labeled waste containers in a ventilated, flame-resistant storage cabinet until scheduled environmental health and safety (EHS) pickup.
Incineration (TSDF Action):
Mechanistic Rationale: At incineration temperatures exceeding 1000°C, the ester bonds cleave, and the aromatic rings undergo complete oxidation. This process yields only carbon dioxide and water vapor, permanently eliminating any risk of environmental persistence.
Visualizing the Disposal Pathway
The following decision matrix illustrates the validated segregation and disposal pathway for this chemical waste.
Caption: Decision matrix and segregation pathway for 4-Ethylphenyl 4-methoxybenzoate disposal.